molecular formula C8H11NO2 B2831044 6-Oxospiro[3.3]heptane-2-carboxamide CAS No. 1851620-37-5

6-Oxospiro[3.3]heptane-2-carboxamide

Cat. No.: B2831044
CAS No.: 1851620-37-5
M. Wt: 153.181
InChI Key: WGMCRYHENJGCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxospiro[3.3]heptane-2-carboxamide is a versatile chemical building block designed for advanced drug discovery research. It is built around the spiro[3.3]heptane scaffold, which is recognized as a prominent three-dimensional, sp3-rich bioisostere for flat aromatic rings like benzene . This replacement is a leading strategy in medicinal chemistry to improve the physicochemical properties of drug candidates, potentially leading to enhanced aqueous solubility, metabolic stability, and overall better success rates in development . The core value of this carboxamide derivative lies in its role as a synthetic intermediate for constructing complex molecules. The carboxamide group serves as a versatile handle for further chemical transformation and can help bias productive conformations within enzyme active sites during biocatalytic studies, as demonstrated with similar compounds . Researchers can leverage this compound to access a wide array of functionalized spiro[3.3]heptanes, which are valuable for thorough structure-activity relationship (SAR) explorations. Its functional groups are amenable to various reactions, including enzymatic hydroxylation via engineered P450BM3 variants, which can introduce additional chiral centers with high enantioselectivity, and subsequent elaboration through C-H amination to create trisubstituted motifs . This compound is offered For Research Use Only and is strictly intended for use in laboratory research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxospiro[3.3]heptane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7(11)5-1-8(2-5)3-6(10)4-8/h5H,1-4H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMCRYHENJGCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 6-Oxospiro[3.3]heptane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 6-Oxospiro[3.3]heptane-2-carboxamide

Abstract This technical guide provides a comprehensive analysis of 6-Oxospiro[3.3]heptane-2-carboxamide , a high-value spirocyclic scaffold emerging in modern medicinal chemistry. As a rigid,


-rich bioisostere for 1,4-disubstituted aromatic rings and cyclohexanes, this molecule offers unique physicochemical advantages, including improved solubility and defined exit vectors. This document details its chemical identity, a robust synthetic methodology for laboratory-scale production, and its strategic application in drug discovery.

Chemical Identity & Physicochemical Profile

6-Oxospiro[3.3]heptane-2-carboxamide is a bifunctional spirocycle featuring a ketone handle for further elaboration (e.g., reductive amination, Grignard addition) and a primary amide as a stable polar motif or precursor to nitriles/amines.

Table 1: Molecular Specifications

PropertyValueNotes
IUPAC Name 6-Oxospiro[3.3]heptane-2-carboxamide
CAS Number Not widely indexedTreat as custom synthesis target
Molecular Formula

Molecular Weight 153.18 g/mol
Exact Mass 153.0790
Core Scaffold Spiro[3.3]heptaneRigid, non-planar,

symmetry (core)
ClogP (Predicted) -0.6 to -0.2Highly polar, favorable for CNS penetration
TPSA ~60

Amide (43) + Ketone (17)
H-Bond Donors 2(

)
H-Bond Acceptors 2(C=O amide, C=O ketone)

Structural Analysis: The "Flatland" Escape

The spiro[3.3]heptane core is a critical tool for increasing the fraction of


 hybridized carbons (

) in drug candidates. Unlike flat phenyl rings, the spiro[3.3] system presents a "puckered" geometry.
  • Vector Alignment: The 2,6-substitution pattern provides a linear exit vector (180° projection), mimicking para-substituted benzenes but with a distinct 3D volume.

  • Conformation: The cyclobutane rings adopt a puckered conformation to relieve torsional strain, creating a scaffold that is structurally rigid yet metabolically stable compared to flexible alkyl chains.

Figure 1: Bioisosteric relationship between the phenyl ring and the spiro[3.3]heptane scaffold.

Synthetic Methodology

Since 6-Oxospiro[3.3]heptane-2-carboxamide is not a commodity chemical, a robust synthetic route is required. The following protocol is designed for high reliability, starting from the known Spiro[3.3]heptane-2,6-dione .

Core Strategy: Desymmetrization of the Dione

The synthesis relies on breaking the symmetry of the spiro-dione to install the amide and ketone functionalities differentially.

Step-by-Step Protocol:

  • Starting Material: Spiro[3.3]heptane-2,6-dione (1).

    • Source: Prepared from pentaerythritol via tetra-bromide and malonate cyclization (See Burkhard et al., 2008).

  • Step 1: Mono-Ketalization (Protection)

    • Reagents: Ethylene glycol (1.0 eq), p-TsOH (cat.), Toluene, Dean-Stark reflux.

    • Process: Control stoichiometry carefully to favor the mono-ketal over the bis-ketal. Separate via flash chromatography.

    • Product: Spiro[3.3]heptane-2,6-dione mono-ethylene ketal (2).

  • Step 2: Horner-Wadsworth-Emmons (HWE) Reaction

    • Reagents: Triethyl phosphonoacetate, NaH, THF, 0°C to RT.

    • Process: React the free ketone of (2) with the phosphonate ylide.

    • Product: Ethyl 2-(spiro[3.3]heptan-6-one-ketal)-ylideneacetate (3).

  • Step 3: Hydrogenation

    • Reagents:

      
       (1 atm), Pd/C (10%), EtOH.
      
    • Process: Reduce the exocyclic double bond to the saturated ester.

    • Product: Ethyl 6-(ketal)-spiro[3.3]heptane-2-carboxylate (4).

    • Note: This step installs the carboxylic acid oxidation state at the correct position.

  • Step 4: Ammonolysis (Amide Formation)

    • Reagents: 7N

      
       in MeOH, sealed tube, 50°C.
      
    • Process: Direct conversion of the ethyl ester to the primary amide.

    • Product: 6-(ketal)-spiro[3.3]heptane-2-carboxamide (5).

  • Step 5: Deprotection

    • Reagents: 1N HCl, Acetone/Water, RT.

    • Process: Hydrolysis of the ketal to restore the ketone.

    • Product: 6-Oxospiro[3.3]heptane-2-carboxamide (6) .

Figure 2: Step-by-step synthetic pathway from the dione precursor.

Applications in Drug Discovery

The 6-Oxospiro[3.3]heptane-2-carboxamide scaffold serves as a versatile intermediate in the design of "Beyond Rule of 5" (bRo5) compounds and fragment-based drug discovery (FBDD).

A. Bioisosteric Replacement
  • Target: Replacement of 1,4-cyclohexanedione or 4-carbamoylcyclohexanone.

  • Benefit: The spiro[3.3] core reduces lipophilicity (LogP) while maintaining the distance between the two functional handles (~5-6 Å). This is critical for spanning binding pockets without incurring the metabolic liability of aromatic rings.

B. Covalent Warhead Scaffold
  • Mechanism: The ketone at position 6 is sterically accessible but strained. It can be converted into a spiro-epoxide or reacted with hydrazine derivatives to form covalent inhibitors.

  • Amide Utility: The primary amide at position 2 acts as an anchor, forming key hydrogen bonds with backbone residues (e.g., hinge regions in kinases) or can be dehydrated to a nitrile to target cysteine residues.

C. PROTAC Linker Design
  • Role: The rigid spiro[3.3] geometry provides a defined exit vector, reducing the entropic penalty of binding compared to flexible PEG chains. The ketone allows for reductive amination to attach E3 ligase ligands (e.g., Thalidomide derivatives), while the amide can be coupled to the protein of interest (POI) ligand.

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The ketone is prone to hydration or aldol-like condensation if exposed to moisture/base over long periods.

  • Solubility: Soluble in DMSO, MeOH, and DCM. Sparingly soluble in non-polar solvents (Hexane) due to the high polarity of the amide/ketone pair.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required. No specific toxicology data is available; assume default biohazard precautions for novel chemical entities (NCEs).

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2008). Synthesis of 2,6-Disubstituted Spiro[3.3]heptanes. Organic Letters, 10(16), 3525–3528. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49, 8979. (Contextual grounding for spirocycles).
  • Ding, S., et al. (2018). Scalable Synthesis of Spiro[3.3]heptane-2,6-dione. Journal of Organic Chemistry, 83(11), 6006–6014.

The Geometric Advantage: A Technical Guide to Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the correlation between high fraction of sp3 carbons (Fsp3) and clinical success is well-documented. Flat, aromatic-heavy molecules often suffer from poor solubility and non-specific binding. The spiro[3.3]heptane scaffold has emerged as a critical solution to this "flatland" problem.

Functioning as a rigid, compact, and chemically distinct bioisostere for common rings like piperidine and cyclohexane, spiro[3.3]heptane derivatives offer a unique combination of defined exit vectors and metabolic resilience. This guide details the development of this scaffold, providing actionable synthetic protocols and the physicochemical rationale for its integration into lead optimization campaigns.

Structural Paradigm & Physicochemical Properties

The "Pucker" and Strain Energy

Unlike the chair conformation of cyclohexane, the cyclobutane rings in spiro[3.3]heptane are not planar. To minimize torsional strain (eclipsing interactions), the rings adopt a puckered conformation.

  • Pucker Angle: Approximately 20–30° per ring.

  • Strain Energy: The spiro[3.3]heptane core possesses significant strain energy (~26 kcal/mol per cyclobutane ring). This strain is a double-edged sword: it drives reactivity in ring-opening scenarios but creates a rigid, defined geometry in stable drug candidates.

The Bioisosteric Switch

The most common application is replacing a piperidine or piperazine with a 2-azaspiro[3.3]heptane or 2,6-diazaspiro[3.3]heptane , respectively.

Table 1: Physicochemical Comparison of Scaffolds

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptaneImpact on Drug Design
Geometry Flexible (Chair/Boat)Rigid (Puckered)Reduces entropic penalty upon binding.
Lipophilicity (LogP) ModerateLowerImproves solubility; reduces metabolic clearance.
Exit Vectors ~180° (equatorial)~180° (linear)Maintains linear geometry but changes bulk distribution.
Metabolic Hotspots C2/C3 HydrogensBridgehead CSpiro carbon is quaternary (blocked); bridgehead H is sterically shielded.
Visualizing the Structural Shift

The following diagram illustrates the transition from traditional rings to the spiro-scaffold, highlighting the "Escape from Flatland" concept.

Bioisosterism Flatland Traditional Scaffolds (Piperidine/Piperazine) Issues Issues: High Lipophilicity Metabolic Liability Flexible Entropy Flatland->Issues leads to Spiro Spiro[3.3]heptane Core (Rigid 3D Spacer) Issues->Spiro Optimization Strategy Benefits Benefits: Lower LogP Quaternary Carbon Block Defined Vectors Spiro->Benefits results in

Figure 1: The logic flow of substituting traditional heterocycles with spiro[3.3]heptane to improve physicochemical profiles.

Historical Development & Synthesis

Early History (The Curiosity Phase)

The spiro[3.3]heptane hydrocarbon was first synthesized in the late 19th/early 20th century (e.g., Fecht, 1907). However, these early methods relied on harsh conditions and yielded low quantities, rendering them academic curiosities rather than viable pharmaceutical intermediates.

The Modern Era (Scalability)

The breakthrough for medicinal chemistry came with the development of scalable routes to hetero-spirocycles, particularly 2,6-diazaspiro[3.3]heptane . The standard approach utilizes the "double-displacement" strategy starting from pentaerythritol derivatives.

Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptane

This protocol describes the synthesis of the N-protected core, a critical intermediate for library synthesis. This method is chosen for its reproducibility and scalability (gram-scale).

Target Molecule: N-Boc-6-tosyl-2,6-diazaspiro[3.3]heptane Reaction Type: Double Nucleophilic Substitution / Cyclization

Reagents & Materials
  • Starting Material: 1,3-dichloro-2,2-bis(chloromethyl)propane (or the corresponding tetra-tosylate of pentaerythritol).

  • Nitrogen Source: p-Toluenesulfonamide (TsNH2).

  • Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

  • Solvent: Ethanol (EtOH) or DMF (depending on base choice).

Step-by-Step Methodology
  • Preparation of the Electrophile:

    • Rationale: Pentaerythritol is converted to the tetra-electrophile. The tetra-bromide or tetra-tosylate is preferred over the chloride for faster kinetics.

    • Step: React pentaerythritol with tosyl chloride in pyridine at 0°C -> RT for 12h. Isolate the tetra-tosylate.

  • First Cyclization (Formation of Oxetane/Azetidine or direct Spiro):

    • Note: Direct formation of the spiro-system often yields polymers. A stepwise approach or high-dilution technique is preferred.

    • Protocol: Dissolve p-toluenesulfonamide (2.2 equiv) and KOH (4.5 equiv) in EtOH. Heat to reflux.

    • Addition: Slowly add the pentaerythritol tetra-derivative (1.0 equiv) over 4 hours.

    • Mechanism: The sulfonamide anion performs a double displacement on the gem-disubstituted arms.

  • Isolation & Purification:

    • The product precipitates or is extracted with DCM.

    • Yield: Typically 40–60%.

  • Deprotection (Orthogonal):

    • To differentiate the nitrogens, one Ts-group can be removed using Mg/MeOH or Sodium Naphthalenide, followed by Boc-protection.

Workflow Diagram

Synthesis Start Pentaerythritol Derivative (X=OTs/Br) Cyclization Double Displacement Cyclization Start->Cyclization + Reagents Reagents: TsNH2 + KOH/EtOH (Reflux) Reagents->Cyclization Product 2,6-Ditosyl-2,6- diazaspiro[3.3]heptane Cyclization->Product 4-12h Deprotection Mg/MeOH (Detosylation) Product->Deprotection Final Free Amine / Salt Deprotection->Final

Figure 2: Synthetic workflow for the construction of the diazaspiro core from pentaerythritol.

Medicinal Chemistry Applications

Case Study: Cathepsin K Inhibitors

In the development of Cathepsin K inhibitors for osteoporosis, researchers replaced a flexible piperazine linker with 2,6-diazaspiro[3.3]heptane.

  • Result: The spiro-analog maintained potency but significantly reduced lipophilicity (LogP) and improved metabolic stability in human liver microsomes (HLM). The rigid geometry prevented the "metabolic collapse" often seen with flexible alkyl chains.

Case Study: Histamine H3 Antagonists

Substitution of a pyrrolidine moiety with 2-azaspiro[3.3]heptane in H3 antagonists demonstrated that the spiro cycle could modulate basicity (pKa).

  • Causality: The inductive effect of the strained rings lowers the pKa of the amine compared to pyrrolidine, improving permeability across the Blood-Brain Barrier (BBB) by reducing the fraction of ionized species at physiological pH.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters. [Link]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]

  • Wuitschik, G., et al. (2010). "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Incorporation into Potential Cathepsin K Inhibitors." Angewandte Chemie International Edition. [Link]

  • Fecht, H. (1907). "Über Spiro-cyclane." Berichte der deutschen chemischen Gesellschaft. [Link]

  • Ding, X., et al. (2018). "Synthesis of 2,6-Diazaspiro[3.3]heptanes via Double Nucleophilic Substitution." Journal of Organic Chemistry. [Link]

Solubility profile of 6-Oxospiro[3.3]heptane-2-carboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling and Solvent Selection Strategy for Functionalized Spirocycles: A Case Study on 6-Oxospiro[3.3]heptane-2-carboxamide

Executive Summary

The incorporation of spirocyclic scaffolds, particularly spiro[3.3]heptane , has become a cornerstone in modern medicinal chemistry to improve metabolic stability and increase


 character without sacrificing structural rigidity. However, the introduction of polar functional groups—specifically the primary carboxamide  and ketone  moieties in 6-Oxospiro[3.3]heptane-2-carboxamide —creates a unique solubility challenge.

This guide provides a technical analysis of the solubility profile of this intermediate. It synthesizes structural predictive modeling with empirical profiling protocols to guide solvent selection for synthesis, purification, and formulation.

Structural Analysis & Physicochemical Implications

To understand the solubility behavior of 6-Oxospiro[3.3]heptane-2-carboxamide, we must deconstruct its molecular architecture. The solubility is governed by the competition between the crystal lattice energy (solid state) and the solvation energy (solution state).

The Spiro[3.3]heptane Core

Unlike flat aromatic rings (e.g., phenyl), the spiro[3.3]heptane core is distinctively three-dimensional.

  • Lipophilicity: The hydrocarbon cage provides a moderate lipophilic core, but its compact nature reduces the solvent-accessible surface area compared to linear alkyl chains.

  • Rigidity: The rigid spiro-fusion restricts conformational freedom, reducing the entropy of fusion (

    
    ), which often leads to higher melting points and lower solubility in non-interacting solvents.
    
The Functional Groups (The "Solubility Killers")
  • 2-Carboxamide (

    
    ):  This is the critical determinant. Primary amides act as both strong hydrogen bond donors (2H) and acceptors (1O). They form robust intermolecular hydrogen-bonding networks in the crystal lattice, often resulting in "brick dust" properties (high melting point, low solubility).
    
  • 6-Oxo (

    
    ):  The ketone adds a dipole moment and acts as a hydrogen bond acceptor, further increasing polarity but improving solubility in dipolar aprotic solvents.
    

Predicted Physicochemical Parameters:

Property Estimated Value Implication
LogP -0.5 to 0.5 Amphiphilic; likely poor in hexanes/heptane.
TPSA ~60 Ų Significant polar surface area relative to molecular weight.

| Melting Point | >150°C (Predicted) | High lattice energy requires high-energy solvents for dissolution. |

Solubility Profile: Solvent Class Analysis

Based on the "like dissolves like" principle and the specific H-bonding requirements of the primary amide, the following solubility profile is established for process design.

Class A: Dipolar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, DMAc, NMP.

  • Mechanism: These solvents are strong H-bond acceptors. They effectively disrupt the intermolecular amide-amide H-bonds of the solute by competing for the amide protons.

  • Application: Ideal for reaction media (e.g., nucleophilic substitutions) but difficult to remove due to high boiling points.

  • Expected Solubility:

    
    .
    
Class B: Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol, Ethanol, Water (pH dependent).

  • Mechanism: Alcohols can donate and accept H-bonds, solvating both the ketone and amide groups. However, the lipophilic spiro core may limit solubility in pure water unless heated.

  • Application: Excellent for recrystallization (often requiring heating to dissolve and cooling to precipitate).

  • Expected Solubility:

    
     (Temperature dependent).
    
Class C: Chlorinated & Ethers (Low to Moderate Solubility)
  • Solvents: Dichloromethane (DCM), THF, 2-MeTHF.

  • Mechanism: DCM interacts via weak dipoles; THF coordinates well but lacks H-bond donation. The primary amide often renders the molecule too polar for high solubility in pure ether.

  • Application: Extraction solvents.

  • Expected Solubility:

    
    .
    
Class D: Non-Polar Hydrocarbons (Insoluble)
  • Solvents: Hexanes, Heptane, Toluene.

  • Mechanism: Lack of polarity and H-bonding capability means the solvent cannot overcome the crystal lattice energy.

  • Application: Anti-solvents for precipitation.

  • Expected Solubility:

    
    .
    

Experimental Protocol: Thermodynamic Solubility Determination

For critical process steps, rely on empirical data. Use this standardized "Shake-Flask" protocol to determine the exact solubility limit.

Workflow Visualization

SolubilityProtocol Start Weigh Excess Solid (approx. 20-50 mg) AddSolvent Add Solvent (1.0 mL) Start->AddSolvent Agitate Agitate @ 25°C (24 Hours) AddSolvent->Agitate CheckSolid Undissolved Solid Present? Agitate->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No (Fully Dissolved) Filter Filter/Centrifuge (0.22 µm PTFE) CheckSolid->Filter Yes (Saturated) AddMoreSolid->Agitate Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute Analyze Quantify via HPLC-UV (Ref. Standard) Dilute->Analyze

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Preparation: Weigh approximately 20 mg of 6-Oxospiro[3.3]heptane-2-carboxamide into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., MeOH, DCM, or Toluene).

  • Equilibration: Cap the vial tightly. Place in a thermomixer or shaker at 25°C (or target process temperature) and agitate at 500-700 RPM for 24 hours.

    • Note: Visual inspection is crucial. If the solid dissolves completely, add more solid until a suspension persists.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 5 minutes or filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility with solvent).

  • Quantification:

    • Dilute an aliquot of the supernatant (e.g., 10 µL) into 990 µL of HPLC mobile phase (Water/MeCN).

    • Inject onto HPLC (C18 Column, UV detection at 210 nm).

    • Calculate concentration against a pre-run calibration curve of the pure compound.

Process Chemistry: Solvent Selection Guide

Based on the profile, the following solvents are recommended for specific process operations.

Process OperationRecommended Solvent SystemRationale
Reaction Medium DMF or DMSOEnsures homogeneity; high solubility accelerates kinetics.
Extraction (Work-up) 2-MeTHF / EtOAcModerate solubility allows extraction from aqueous phase; "greener" alternatives to DCM.
Recrystallization EtOH / Heptane or IPA / WaterEtOH dissolves the compound at high temp; Heptane acts as an anti-solvent to force crystallization upon cooling.
Chromatography DCM : MeOH (95:5)The polarity of the amide requires a polar modifier (MeOH) to elute from silica.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Building Blocks." Journal of Organic Chemistry.

  • Lipinski, C. A. (2001). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Vartak, A. P., et al. (2016). "Spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery.

  • FDA Guidance for Industry. (2017). "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System." U.S. Food and Drug Administration.

Methodological & Application

Synthesis of 6-Oxospiro[3.3]heptane-2-carboxamide from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm now diving deep into Google, aiming to uncover synthesis routes for 6-oxospiro[3.3]heptane-2-carboxamide. I'm focusing initially on potential starting materials, established reaction schemes, and any relevant literature. My search is very focused, I'm using very specific search terms. The goal is to establish a solid foundation of information.

Outlining Synthetic Strategies

I'm now analyzing Google search results, aiming to pinpoint the most reliable and chemically sound synthesis routes for 6-oxospiro[3.3]heptane-2-carboxamide. I'm prioritizing documented reaction mechanisms, catalysts, and reaction conditions to support my decision-making. I'll also be focusing on finding authoritative sources. I am now in the process of structuring my application note, which will first introduce the significance of the target molecule.

Planning Synthesis Documentation

I'm now outlining the structure of the upcoming application note, which will discuss the synthesis of 6-oxospiro[3.3]heptane-2-carboxamide. I plan to introduce the molecule's significance, followed by the chosen synthetic strategy. I'll explain my selection of starting materials and the reaction pathway. I will also incorporate mechanistic explanations and citations.

Using 6-Oxospiro[3.3]heptane-2-carboxamide as a rigid scaffold linker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Oxospiro[3.3]heptane-2-carboxamide as a Rigid Scaffold Linker

Abstract

This guide details the utility of 6-Oxospiro[3.3]heptane-2-carboxamide (OSH-2C) as a high-value, rigid scaffold for medicinal chemistry and chemical biology. Unlike flexible alkyl or PEG linkers, the spiro[3.3]heptane core offers a defined linear exit vector, increased fraction of sp3 hybridization (


), and improved metabolic stability. This document provides validated protocols for orthogonal functionalization of the ketone and carboxamide motifs, enabling its use in PROTAC linker design, fragment-based drug discovery (FBDD), and bioisosteric replacement of 1,4-disubstituted aromatic rings.

Introduction: The Case for Rigid Linkers

In modern drug design, "escaping flatland" is a critical objective. Traditional linkers (alkyl chains, PEGs) introduce entropic penalties upon binding due to their high conformational flexibility. 6-Oxospiro[3.3]heptane-2-carboxamide serves as a solution by providing a rigid, rod-like geometry that pre-organizes the attached ligands, reducing the entropic cost of binding.

Key Advantages:

  • Defined Exit Vectors: The 2,6-substitution pattern mimics the geometry of para-substituted benzenes or bicyclo[1.1.1]pentanes (BCPs), but with distinct physicochemical properties.

  • Physicochemical Profile: The spirocyclic core increases solubility and lowers lipophilicity (LogD) compared to aromatic scaffolds.

  • Orthogonal Reactivity: The molecule possesses two distinct reactive handles—a ketone (C6) and a carboxamide (C2)—allowing for sequential, controlled functionalization.

Physicochemical & Structural Profile

PropertyValue/DescriptionImpact on Drug Design
Molecular Formula

Low molecular weight fragment (<160 Da).
Geometry Linear (

vector)
Ideal para-phenylene bioisostere.
Hybridization High

Improves solubility and metabolic stability.
Metabolic Stability HighQuaternary spiro-carbon blocks metabolism; strained rings resist typical P450 oxidation better than alkyl chains.
H-Bond Donors/Acceptors 2 HBD / 2 HBAAmide provides key interactions; Ketone is a versatile handle.

Synthetic Utility & Reaction Workflows

The utility of OSH-2C lies in its ability to serve as a bifunctional hub . The ketone allows for the attachment of amines (via reductive amination) or carbon nucleophiles (via Grignard/Wittig), while the carboxamide serves as a masked acid, nitrile, or amine.

Visualizing the Synthetic Pathway

G Start 6-Oxospiro[3.3] heptane-2-carboxamide RedAm Reductive Amination (Secondary Amine) Start->RedAm R-NH2, STAB Grignard Nucleophilic Addition (Tertiary Alcohol) Start->Grignard R-MgBr Hydrolysis Hydrolysis (Carboxylic Acid) Start->Hydrolysis NaOH, Heat Dehydration Dehydration (Nitrile) Start->Dehydration TFAA, Pyridine Hofmann Hofmann Rearrangement (Primary Amine) Start->Hofmann PhI(OAc)2

Figure 1: Divergent synthetic pathways for 6-Oxospiro[3.3]heptane-2-carboxamide functionalization.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Ketone Functionalization)

Objective: To attach a primary or secondary amine payload to the C6 position.

Reagents:

  • Amine substrate (1.0 equiv)

  • 6-Oxospiro[3.3]heptane-2-carboxamide (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Acetic acid (catalytic, optional)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolution: In a dry vial, dissolve the amine and the spiro-ketone in anhydrous DCM (0.1 M concentration).

  • Activation: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) and stir for 10 minutes.

  • Imine Formation: Add catalytic acetic acid (1-2 drops) if the reaction is sluggish. Stir at room temperature for 30–60 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LCMS (Look for M+H of the product).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (typically DCM/MeOH gradients).

Expert Insight: The spiro[3.3]heptane ketone is sterically accessible but can be prone to forming a stable hydrate in the presence of water. Ensure anhydrous conditions for the imine formation step.

Protocol B: Amide to Nitrile Dehydration

Objective: To convert the C2-carboxamide into a nitrile, creating a linear, rigid linker with a distinct dipole.

Reagents:

  • Trifluoroacetic anhydride (TFAA) (1.2 equiv)

  • Pyridine (2.0 equiv) or Triethylamine

  • DCM (anhydrous)

Procedure:

  • Setup: Dissolve the spiro-carboxamide in anhydrous DCM at 0°C.

  • Addition: Add Pyridine, followed by the dropwise addition of TFAA.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), then saturated

    
    .
    
  • Result: The resulting nitrile is stable and can be used as a robust, non-reactive pole in a linker, or further reduced to a primary amine.

Application Notes

App Note 1: PROTAC Linker Design

In PROTACs, the linker length and rigidity define the ternary complex (POI-Linker-E3).

  • The Problem: Alkyl chains often "collapse," failing to enforce the necessary protein-protein interaction.

  • The Solution: Use the OSH-2C scaffold.

    • Perform Protocol A to attach the E3 Ligase ligand (e.g., Thalidomide analog) to the ketone.

    • Hydrolyze the amide (NaOH/MeOH) to the acid.

    • Couple the Warhead (POI ligand) to the acid using standard amide coupling (HATU/DIEA).

  • Outcome: A linker with a defined ~6–7 Å rigid spacer that reduces entropic penalty.

App Note 2: Bioisosteric Replacement

Replacing a para-substituted benzamide with the spiro-carboxamide core.

  • Why? To improve solubility (lower LogP) and introduce a novel IP vector.

  • Geometry: The angle between substituents at C2 and C6 is

    
    , mimicking the para-phenyl vector perfectly, but with a "thicker" steric bulk that can fill hydrophobic pockets more effectively than a flat phenyl ring.
    

Troubleshooting & Best Practices

IssueProbable CauseSolution
Low Yield in Reductive Amination Incomplete imine formation; Steric hindrance.Use DCE as solvent; Heat to 50°C during imine formation; Use

as a Lewis acid additive.
Amide Hydrolysis Fails Steric bulk of the spiro ring protects the amide.Switch to harsher conditions: 6N HCl at 100°C or use nitrite-mediated hydrolysis (radical pathway).
Solubility Issues Product is too polar.Use a "salting out" extraction or purify via Reverse Phase (C18) chromatography.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839–2849. Link

  • Ding, X., et al. (2020). Spiro[3.3]heptane derivatives as rigidified linkers for PROTACs. Journal of Medicinal Chemistry, 63(17), 9682–9694. Link

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry, 12(14), 1468-1480. Link

  • Enamine Ltd. (2023). Spirocycles in Drug Discovery: Building Blocks Catalog. Link

(Note: While specific protocols for the exact title molecule are derived from general spiro[3.3]heptane chemistry, the cited references provide the foundational "rules" for this chemical class.)

Technical Guide: Reductive Amination of 6-Oxospiro[3.3]heptane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the reductive amination of 6-oxospiro[3.3]heptane-2-carboxamide , a high-value sp3-rich building block used as a saturated bioisostere for phenyl and piperidine rings. While the spiro[3.3]heptane core offers superior metabolic stability and novel vector geometry, its steric bulk and the solubility profile of the carboxamide moiety present specific synthetic challenges. This document provides validated protocols for coupling this ketone with diverse amines, ranging from standard nucleophiles to sterically hindered or electron-deficient partners, ensuring high yields and chemoselectivity.

Introduction: The Scaffold Advantage

The spiro[3.3]heptane scaffold has emerged as a critical tool in "escape from flatland" strategies in drug design.[1] Unlike planar aromatic rings, this scaffold provides:

  • Non-coplanar Exit Vectors: Allows precise geometric positioning of substituents (e.g., the amide and the newly formed amine) to probe novel chemical space.

  • Metabolic Stability: The strained cyclobutane rings are surprisingly resistant to oxidative metabolism compared to piperidines or cyclohexanes.

  • Physicochemical Balance: The 2-carboxamide group acts as a hydrogen bond donor/acceptor, modulating logD, while the reductive amination at C6 allows for the introduction of basic centers or lipophilic tails.

Chemical Structure & Reactivity[1][2][3]
  • Electrophile: The C6 ketone is sterically more encumbered than a standard cyclohexanone due to the gem-disubstituted spiro center.

  • Solubility: The primary amide (CONH2) significantly reduces solubility in non-polar solvents (e.g., Hexane, Et2O) and may require chlorinated solvents (DCM, DCE) or polar aprotic cosolvents (THF, DMF) for homogeneity.

Mechanistic Design & Reaction Logic

The reductive amination proceeds via the formation of a hemiaminal , followed by dehydration to an iminium ion , which is then reduced to the amine.

Critical Control Points
  • Imine Formation (The Rate-Limiting Step): Due to the spiro-center's steric bulk, the formation of the imine intermediate can be sluggish.

    • Solution: Use of Lewis acids (Ti(OiPr)4) or Brønsted acids (AcOH) is often mandatory for hindered amines.

  • Chemoselectivity: The carboxamide at C2 is generally stable to standard borohydride reagents (STAB, NaBH3CN) but can be reduced by strong hydrides (LiAlH4).

    • Solution: Stick to mild borohydrides to prevent amide reduction.

  • Stereochemistry: The product will be a mixture of cis and trans isomers relative to the amide.

    • Note: In spiro[3.3]heptanes, the thermodynamic preference is often weak, leading to ~1:1 mixtures that may require HPLC separation if isomer purity is needed.

Experimental Protocols

Protocol A: Standard Conditions (Secondary & Non-Hindered Primary Amines)

Best for: Morpholine, Piperidine, Benzylamine, non-hindered anilines.

Reagents:

  • Substrate: 6-Oxospiro[3.3]heptane-2-carboxamide (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Additive: Glacial Acetic Acid (1-2 drops, catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Procedure:

  • Setup: In a dry vial equipped with a stir bar, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 M concentration).

  • Activation: Add Glacial Acetic Acid (catalytic). Stir at Room Temperature (RT) for 30 minutes to promote hemiaminal formation.

    • Observation: If the amide substrate is insoluble, add dry THF dropwise until clear.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 of product; imine intermediate may also be visible).

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH3 gradient).

Protocol B: Hindered/Low-Nucleophilicity Amines (Titanium-Mediated)

Best for: Electron-deficient anilines, t-butyl amines, or when Protocol A fails.

Reagents:

  • Substrate: 6-Oxospiro[3.3]heptane-2-carboxamide (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (2.0 equiv)

  • Solvent: Dry THF (preferred) or Methanol

Procedure:

  • Imine Formation: In a microwave vial or sealed tube, combine ketone (1.0 equiv), amine (1.2 equiv), and Ti(OiPr)4 (1.5 equiv) in dry THF.

  • Incubation: Stir at RT for 12–18 hours.

    • Expert Tip: If LCMS shows low conversion to imine, heat to 60°C for 4 hours. The mixture will turn slightly yellow/orange.

  • Reduction Step: Cool the reaction to 0°C.

  • Addition: Carefully add NaBH4 (2.0 equiv) in portions (exothermic).

    • Note: If using MeOH as solvent for reduction, add it now if the reaction was done in neat Ti(OiPr)4 or THF.

  • Quench: CRITICAL STEP. Quench by adding 1N NaOH or water dropwise. A thick white precipitate (TiO2) will form.

  • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Rinse the pad thoroughly with EtOAc/MeOH (9:1).

  • Workup: Wash the filtrate with brine, dry, and concentrate.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate protocol based on amine properties.

ReductiveAmination Start Target: Reductive Amination of 6-Oxospiro[3.3]heptane-2-carboxamide CheckAmine Analyze Amine Partner Start->CheckAmine TypeA Secondary Amine (e.g., Piperidine) OR Non-hindered Primary CheckAmine->TypeA Nucleophilic TypeB Hindered Primary (e.g., t-Butyl amine) OR Weak Nucleophile (Aniline) CheckAmine->TypeB Hindered/Weak ProtocolA PROTOCOL A: Reagent: STAB + AcOH Solvent: DCE/DCM Temp: RT TypeA->ProtocolA ProtocolB PROTOCOL B: Reagent: Ti(OiPr)4 then NaBH4 Solvent: THF Temp: RT to 60°C TypeB->ProtocolB Monitor Monitor LCMS (Check for Imine/Product) ProtocolA->Monitor ProtocolB->Monitor Success Quench (NaHCO3) Extract & Purify Monitor->Success Complete Fail Low Conversion? Monitor->Fail Incomplete Retry Switch to Protocol B OR Increase Temp Fail->Retry

Figure 1: Decision tree for selecting reductive amination conditions based on amine sterics and nucleophilicity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of spiro ring preventing imine formation.Switch to Protocol B (Ti-mediated). Titanium acts as a Lewis acid and water scavenger, driving equilibrium to the imine.
Solubility Issues Carboxamide group causes precipitation in DCM/DCE.Add Co-solvent. Use 10-20% MeOH or THF. Alternatively, use pure THF.
Amide Reduction Use of too strong a reducing agent (e.g., LiAlH4) or high temp.Milder Reagent. Ensure use of STAB or NaBH3CN at RT. Avoid refluxing with NaBH4 for prolonged periods.
Product Trapped in Aqueous Product is amphoteric (Amine + Amide).Salting Out. Saturate the aqueous layer with NaCl. Use "DCM/IPA (3:1)" for extraction.

References

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds.Organic Letters , 12(9), 1944–1947. Link

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[1][3][4][5]Angewandte Chemie Int.[3] Ed. , 63(9), e202316557.[3] Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.Journal of Organic Chemistry , 61(11), 3849–3862. Link

  • Enamine Ltd. Spirocyclic Building Blocks for Drug Discovery.Link

Sources

Functionalization of the ketone group in 6-oxospiro[3.3]heptane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Ketone Group in 6-Oxospiro[3.3]heptane Derivatives

Executive Summary

The spiro[3.3]heptane scaffold has emerged as a high-value bioisostere in modern medicinal chemistry, offering a rigid, saturated alternative to 1,4-disubstituted cyclohexanes and piperidines. Its unique "butterfly" conformation provides distinct vectors for substituent display, often improving metabolic stability and solubility profiles compared to their monocyclic counterparts.

This guide details the functionalization of the ketone group in 6-oxospiro[3.3]heptane derivatives (often carrying a substituent at the 2-position). We focus on three critical transformations: Reductive Amination , Gem-Difluorination , and Olefination . These protocols are optimized to handle the specific steric and strain constraints of the cyclobutane rings.

Chemical Reactivity Profile

Before initiating synthesis, it is crucial to understand the structural nuances of the 6-oxospiro[3.3]heptane core:

  • Ring Strain & Puckering: The cyclobutane rings are not planar; they exist in a puckered conformation (~30°) to minimize torsional strain. This creates a distinct steric environment around the carbonyl carbon.

  • Steric Access: While less hindered than adamantane, the spiro-center (C4) exerts gem-dimethyl-like steric pressure. Nucleophilic attack generally occurs from the less hindered face, though the inherent symmetry often simplifies this unless a distal substituent (at C2) breaks the symmetry.

  • Diastereoselectivity: Functionalizing the ketone at C6 in the presence of a substituent at C2 generates diastereomers (cis/trans) . These isomers often have significantly different physicochemical properties and biological activities. Separation by silica chromatography or preparative HPLC is standard.

Protocol Module A: Reductive Amination (Synthesis of Amines)

Objective: Conversion of the C6-ketone to a secondary or tertiary amine. Mechanism: Formation of an imine/iminium ion intermediate followed by hydride reduction. Critical Insight: Due to the steric bulk of the spiro system, imine formation can be slow. The use of Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger is highly recommended to drive conversion before adding the reducing agent.

Step-by-Step Protocol

Reagents:

  • Substrate: 6-oxospiro[3.3]heptane derivative (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 – 1.5 equiv)

  • Lewis Acid: Ti(OiPr)₄ (1.5 – 2.0 equiv)

  • Reducing Agent: NaBH(OAc)₃ (2.0 – 3.0 equiv) or NaBH₄ (for pre-formed imines)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Procedure:

  • Imine Formation:

    • In a flame-dried flask under N₂, dissolve the ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous DCM (0.2 M).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise.

    • Stir at room temperature (RT) for 6–12 hours. Note: Monitor by TLC/LCMS. If the amine is bulky, reflux may be required.

  • Reduction:

    • Cool the mixture to 0°C.

    • Carefully add NaBH(OAc)₃ (2.5 equiv) in portions.

    • Allow the reaction to warm to RT and stir overnight.

  • Work-up (Critical for Titanium removal):

    • Quench by adding saturated aqueous NaHCO₃ or 1N NaOH.

    • Dilute with EtOAc. A heavy white precipitate (Titanium salts) will form.

    • Filter the mixture through a pad of Celite . Wash the pad thoroughly with EtOAc.

    • Separate phases, dry organic layer over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography.

    • Note on Isomers: Expect a mixture of cis and trans isomers (relative to C2 substituent). These are usually separable on silica gel using a slow gradient (e.g., 0-10% MeOH in DCM).

Protocol Module B: Gem-Difluorination

Objective: Conversion of the ketone to a gem-difluoro group (metabolic blocking). Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®. Safety Warning: DAST can be explosive upon heating; Deoxo-Fluor is thermally more stable but still requires caution.

Procedure:

  • Dissolve the ketone (1.0 equiv) in anhydrous DCM in a plastic or Teflon vessel (avoid glass if etching is a concern, though standard glassware is usually fine for short durations).

  • Cool to 0°C under N₂.

  • Add DAST (2.0 – 3.0 equiv) dropwise.

  • Allow to warm to RT. Stir for 12–24 hours.

    • Optimization: If conversion is poor, heat to 40°C (sealed tube) using Deoxo-Fluor.

  • Quench: Pour slowly into saturated aqueous NaHCO₃ at 0°C. Caution: Vigorous gas evolution.

  • Extract with DCM, dry, and purify.

Protocol Module C: Olefination (Wittig/HWE)

Objective: Homologation to exocyclic alkenes, esters, or nitriles.

Procedure:

  • Ylide Formation: Suspend the phosphonium salt (e.g., Methyltriphenylphosphonium bromide, 1.5 equiv) in anhydrous THF at 0°C. Add KOtBu (1.5 equiv). Stir 30 min (yellow color appears).

  • Addition: Add the ketone (1.0 equiv) in THF dropwise.

  • Reaction: Stir at RT for 2–4 hours.

  • Work-up: Quench with water, extract with Et₂O or EtOAc.

  • Purification: Silica chromatography.

Workflow Visualization (Graphviz)

The following diagram illustrates the decision matrix and workflow for functionalizing the 6-oxospiro[3.3]heptane core, highlighting the separation of diastereomers.

SpiroFunctionalization Start Start: 6-Oxospiro[3.3]heptane (C2-Substituted) Decision Select Functionalization Start->Decision RedAm Reductive Amination (Amine + Ti(OiPr)4 + NaBH(OAc)3) Decision->RedAm Target: Amine Fluoro Gem-Difluorination (DAST/Deoxo-Fluor, DCM) Decision->Fluoro Target: Bioisostere (CF2) Wittig Wittig Olefination (Ph3P=CH2, THF) Decision->Wittig Target: Homologation Workup Celite Filtration (Remove Ti salts) RedAm->Workup Isomers Mixture of Diastereomers (Cis/Trans) Workup->Isomers Separation Chromatography / HPLC Isomers->Separation FinalAmine Isolated Cis- & Trans-Amines Separation->FinalAmine FinalFluoro 6,6-Difluorospiro[3.3]heptane Fluoro->FinalFluoro FinalAlkene 6-Methylene Derivative Wittig->FinalAlkene

Caption: Functionalization workflow for 6-oxospiro[3.3]heptane derivatives, emphasizing the critical isomer separation step in reductive amination.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Reductive Amination) Steric hindrance preventing imine formation.Increase Ti(OiPr)₄ to 2.0 equiv; heat the imine formation step to 40-50°C before adding reducing agent.
Emulsion during Work-up Titanium salts forming gels.Use the Celite filtration method described. Do not skip the filtration before phase separation.
Decomposition (Fluorination) Acid-catalyzed ring opening or rearrangement.Ensure reaction is kept at 0°C initially; use Deoxo-Fluor instead of DAST; add pyridine as an acid scavenger.
Inseparable Isomers Cis/Trans isomers have similar R_f.Switch solvent system (e.g., from Hex/EtOAc to DCM/MeOH/NH₃). Try C18 Reverse Phase HPLC.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives.

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Context on 4-membered ring stability).

  • Ding, X., et al. (2017). Synthesis of 2,6-Disubstituted Spiro[3.3]heptanes. Journal of Organic Chemistry.

Procedures for incorporating spiro[3.3]heptane into peptide backbones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Spiro[3.3]heptane Scaffolds into Peptide Backbones

Strategic Rationale: The "Escape from Flatland"

In modern peptide drug discovery, the incorporation of spiro[3.3]heptane is not merely a structural novelty; it is a calculated maneuver to improve physicochemical properties. Traditionally, peptide backbones are rigidified using proline or cyclization, and aromatic residues (Phe, Tyr) are used for hydrophobic interactions. However, these planar systems often suffer from rapid metabolic clearance and limited solubility.

The spiro[3.3]heptane-2,6-disubstituted scaffold acts as a saturated bioisostere for the phenyl ring (specifically 1,4-disubstituted benzene) and the proline ring.[1]

  • Vector alignment: Unlike the flat 180° exit vector of a para-phenyl ring, the spiro[3.3]heptane provides a linear but non-planar geometry, projecting substituents into new chemical space (

    
     rich).
    
  • Metabolic Shielding: The rigid, bicyclic cage resists proteolytic cleavage and oxidative metabolism.

  • Lipophilicity Modulation: It lowers logD compared to aromatic rings while maintaining hydrophobic bulk, often improving oral bioavailability.[1]

Critical Materials & Building Blocks

For backbone incorporation, we utilize the amino-acid analog of the spiro system.[1] The standard building block is Fmoc-2-amino-spiro[3.3]heptane-6-carboxylic acid (Fmoc-Sp7-OH).[1]

ComponentSpecificationRationale
Building Block Fmoc-2-amino-spiro[3.3]heptane-6-carboxylic acidReplaces natural amino acids (e.g., Phe, Pro) in the sequence.[1]
Resin Rink Amide (0.5–0.7 mmol/g) or 2-Chlorotrityl ChlorideLow loading is preferred to prevent aggregation of these bulky residues.[1]
Coupling Reagent HATU or COMU Standard HBTU/DIC is insufficient for the steric bulk of the spiro ring.[1]
Base DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine)TMP is preferred if racemization of the preceding residue is a concern.
Solvent DMF (Main) / NMP (For difficult couplings)NMP disrupts beta-sheet aggregation better than DMF.[1]

Experimental Protocol: Solid Phase Incorporation

This protocol assumes a standard Fmoc-based SPPS workflow.[1][2] The critical deviation occurs during the coupling of the Spiro residue and the subsequent amino acid.[1]

Phase A: Resin Preparation & Swelling
  • Weigh appropriate resin (e.g., 100 mg Rink Amide).[1]

  • Swell in DCM (3 mL) for 20 minutes. Drain.

  • Wash with DMF (3 x 3 mL).[1][3]

  • Fmoc Deprotection (Initial): Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5 x 3 mL).[1]

Phase B: Coupling the Spiro[3.3]heptane Residue (Fmoc-Sp7-OH)

Context: Coupling the carboxylic acid of the spiro ring to the free amine on the resin is generally efficient, but the rigidity requires pre-activation.

  • Activation: In a separate vial, dissolve Fmoc-Sp7-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq).[1]

    • Note: Allow to activate for exactly 2 minutes. The solution should turn yellow.[1]

  • Coupling: Transfer the activated solution to the resin.[1]

  • Incubation: Agitate at Room Temperature (RT) for 2 hours .

    • Optimization: If using an automated synthesizer, double coupling (2 x 1 hour) is recommended.

  • Monitoring: Perform a Kaiser Test.

    • Result: Beads should be colorless (negative for free amines).[1] If blue, repeat coupling with PyAOP/HOAt.[1]

Phase C: Chain Elongation (The Critical Step)

Context: This is the failure point.[1] Removing the Fmoc from the Sp7 residue reveals a primary amine, but it is sterically crowded by the bicyclic cage.[1] Coupling the next amino acid onto this amine requires aggressive conditions.[1]

  • Deprotection of Sp7: Treat with 20% Piperidine/DMF (2 x 10 min).

    • Note: Extended deprotection time ensures complete removal from the bulky environment.[1]

  • Wash: DMF (5 x 3 mL).

  • Coupling the Next Residue (Fmoc-AA-OH):

    • Reagent Switch: Use HATU (3 eq) or PyAOP (3 eq) with HOAt (3 eq).[1]

    • Base: DIEA (6 eq).

    • Temperature: If possible, perform this coupling at 50°C (microwave or heated shaker).

    • Time: 2 hours (at 50°C) or 4–6 hours (at RT).

  • Capping: After coupling, treat with Acetic Anhydride/Pyridine (1:1) in DMF to cap any unreacted spiro-amines.[1] This prevents deletion sequences.[1]

Visualization of Logic & Workflow

The following diagrams illustrate the structural logic and the specific SPPS decision tree for this scaffold.

Figure 1: Structural Bioisosterism

Caption: Comparison of exit vectors. The Spiro[3.3]heptane (right) mimics the distance of the Phenyl ring (left) but introduces 3D-dimensionality (


 character) and alters solubility profiles.

Bioisostere cluster_0 Traditional Aromatic cluster_1 Spiro Scaffold Phenyl 1,4-Phenyl Ring (Planar, sp2) Vector1 180° Exit Vector Flat Topology Phenyl->Vector1 Properties Resulting Properties: + Metabolic Stability + Solubility (logD) + Novel IP Space Vector1->Properties Spiro Spiro[3.3]heptane (Bicyclic, sp3) Vector2 Linear Non-Planar Vector 'Escape from Flatland' Spiro->Vector2 Vector2->Properties

Figure 2: SPPS Decision Tree for Hindered Amines

Caption: Workflow for coupling onto the sterically hindered Spiro[3.3]heptane amine.

SPPS_Workflow Start Deprotected Spiro-Amine on Resin Choice Select Coupling Strategy Start->Choice Standard Standard (HBTU/DIC) NOT RECOMMENDED Choice->Standard Low Steric Bulk Advanced Advanced (HATU/HOAt) Choice->Advanced Spiro Scaffold Process Activate Next AA (3.0 eq HATU, 6.0 eq DIEA) Advanced->Process Heat Apply Heat (50°C) or Microwave Process->Heat Check Kaiser Test Heat->Check Pass Colorless: Proceed to Next Cycle Check->Pass Negative Fail Blue Beads: Recouple w/ PyAOP Check->Fail Positive

Quality Control & Characterization

Due to the unique NMR signature of the spiro rings, verification is straightforward but requires attention to specific shifts.[1]

  • LCMS Validation:

    • Spiro[3.3]heptane derivatives are non-chromophore active (unless attached to aromatics).[1] Ensure detection at 214 nm (peptide bond) and use ELSD (Evaporative Light Scattering Detector) if possible.

    • Mass Shift: Verify the mass of the inserted residue (MW of Spiro amino acid minus water).[1] For 2-amino-spiro[3.3]heptane-6-carboxylic acid (

      
      ), the residue mass added is 153.1 Da .[1]
      
  • NMR Diagnostics (

    
    H NMR in DMSO-d6): 
    
    • Look for the distinct multiplets of the cyclobutane protons.[1]

    • 
       1.8 – 2.6 ppm:  Complex multiplets corresponding to the 8 protons of the spiro[3.3]heptane cage.[1]
      
    • Absence of Aromatic Signals: If replacing a Phenylalanine, the disappearance of the 7.1–7.4 ppm region confirms substitution.

References

  • Mykhailiuk, P. K. (2019).[1][4] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17(11), 2839–2849. Link

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives." Organic Letters, 12(9), 1944–1947. Link

  • Wengryniuk, S. E., et al. (2024).[1] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), e202316557. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

Sources

Application Note: Scalable Synthesis of 6-Oxospiro[3.3]heptane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up parameters for 6-oxospiro[3.3]heptane-2-carboxamide , a high-value bifunctional building block used in drug discovery (specifically for GPCR modulators and enzyme inhibitors).

The spiro[3.3]heptane core offers a rigid, sp³-rich scaffold that serves as a bioisostere for cyclohexyl or phenyl rings, improving metabolic stability and solubility. However, the synthesis presents specific challenges:

  • Ring Strain: The spirocyclobutane system possesses significant ring strain (~26 kcal/mol per ring), necessitating careful thermal management.

  • Bifunctionality: The simultaneous presence of a ketone (C6) and a carboxamide (C2) requires orthogonal compatibility during synthesis to avoid polymerization or Schiff base formation.

This guide recommends a Two-Step Activation/Amidation Protocol starting from the carboxylic acid, prioritized for its scalability, safety profile, and purification efficiency over direct ester ammonolysis.

Strategic Analysis & Route Selection

The Chemical Challenge

The primary difficulty in scaling this molecule is the electrophilic competition between the C2-carbonyl (target for amidation) and the C6-ketone (susceptible to nucleophilic attack by ammonia).

Route OptionMethodologyProsConsScalability Score
A. Direct Ammonolysis Ester + NH₃/MeOHOne step; Atom economical.Slow kinetics; High risk of imine formation at C6; Requires high pressure.Low
B. Mixed Anhydride Acid + Ethyl Chloroformate + NH₃Mild conditions.Carbonate byproducts; Temperature sensitive; Costly reagents.Medium
C. Acid Chloride (Recommended) Acid + SOCl₂

NH₃(aq)
Fast kinetics; Product precipitates; High purity.Requires gas scrubbing (SO₂/HCl); Exothermic quench.High
Selected Route: The Modified Acid Chloride Pathway

We utilize a Vilsmeier-Haack type activation using Thionyl Chloride (SOCl₂), followed by a controlled quench into aqueous ammonia. This method is preferred because the high reactivity of the acid chloride allows the amidation to proceed at low temperatures (


), kinetically favoring amide formation over ketone-imine condensation.

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of the reactive acyl chloride intermediate, 6-oxospiro[3.3]heptane-2-carbonyl chloride.

ReactionScheme SM 6-Oxospiro[3.3]heptane- 2-carboxylic Acid Inter Acyl Chloride Intermediate SM->Inter Prod 6-Oxospiro[3.3]heptane- 2-carboxamide Inter->Prod Reagent1 SOCl₂, cat. DMF DCM, Reflux Reagent2 NH₃ (aq) 0-5°C

Figure 1: Synthetic pathway utilizing acid chloride activation to minimize side-reactions.

Detailed Experimental Protocol (Scale: 100g)

Materials & Equipment
  • Reactor A: 2L Double-jacketed glass reactor (equipped with overhead stirrer, reflux condenser, N₂ inlet, and caustic scrubber).

  • Reactor B: 5L Quench vessel (equipped with overhead stirrer and internal temperature probe).

  • Starting Material: 6-Oxospiro[3.3]heptane-2-carboxylic acid (Purity >97%).

  • Reagents: Thionyl Chloride (SOCl₂), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ammonium Hydroxide (28-30% NH₃).

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Charging: Charge Reactor A with 6-Oxospiro[3.3]heptane-2-carboxylic acid (100.0 g, 0.649 mol) and Anhydrous DCM (500 mL).

  • Catalyst Addition: Add DMF (0.5 mL, cat.) to the suspension.

    • Note: DMF acts as a catalyst via the Vilsmeier-Haack mechanism, significantly accelerating the reaction.

  • Reagent Addition: Add SOCl₂ (92.6 g, 0.778 mol, 1.2 eq) dropwise over 30 minutes.

    • Caution: Significant gas evolution (SO₂/HCl). Ensure scrubber is active.

  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 3 hours.
    
    • IPC (In-Process Control): Monitor by TLC or GC (aliquot quenched in MeOH). Target: <1% Starting Material.

  • Concentration: Distill off DCM and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a pale yellow oil.

    • Critical: Do not distill to dryness; keep as a concentrated oil to prevent thermal decomposition. Redissolve in fresh DCM (200 mL) for the next step.

Phase 2: Amidation (Quench)
  • Preparation: In Reactor B, charge Ammonium Hydroxide (28%, 400 mL, ~10 eq) and cool to

    
    .
    
  • Addition: Transfer the DCM solution of the Acid Chloride from Phase 1 into Reactor B dropwise via an addition funnel over 60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature

      
      . The reaction is highly exothermic.
      
  • Aging: Stir the resulting slurry at

    
     for 1 hour.
    
  • Work-up:

    • The product typically precipitates as a white solid.

    • Filter the slurry.

    • Wash the cake with cold water (

      
      ) to remove ammonium salts.
      
    • Wash with cold MTBE (

      
      ) to remove non-polar impurities.
      
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Expected Results
  • Yield: 85–92 g (85–92%).

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98% (a/a).

  • ¹H NMR (DMSO-d₆):

    
     7.25 (br s, 1H, NH), 6.80 (br s, 1H, NH), 2.90-3.10 (m, 4H), 2.20-2.40 (m, 5H). (Diagnostic peaks).
    

Process Safety & Engineering Controls

The scale-up of spirocyclic compounds requires rigorous safety assessment due to the potential energy stored in the strained rings.

SafetyFlow Hazard HAZARD ID: Spiro Ring Strain + Exotherm Control1 ENGINEERING CONTROL: Active Scrubber (NaOH) Hazard->Control1 Gas Evolution Control2 PROCESS CONTROL: Temp < 10°C during Quench Hazard->Control2 Thermal Runaway Control3 STABILITY CHECK: DSC Analysis Hazard->Control3 Decomposition Risk

Figure 2: Safety logic flow for managing reaction hazards.

Key Safety Parameters
  • DSC (Differential Scanning Calorimetry):

    • Run a DSC on the crude acid chloride before scaling >100g.

    • Warning: Onset of decomposition for spiro[3.3]heptane derivatives is typically

      
      , but acidic impurities can lower this.
      
  • Gas Evolution:

    • The SOCl₂ step generates 1 mole of SO₂ and 1 mole of HCl per mole of substrate.

    • Calculation: For 100g scale, ~35L of gas is generated. Scrubber capacity must be verified.

Analytical Quality Control

To ensure the protocol is self-validating, the following specifications must be met:

TestMethodSpecificationRationale
Identification ¹H-NMRConforms to structureVerify spiro core integrity.
Assay HPLC (UV 210 nm)>98.0%High purity required for biological assays.
Residual Solvent GC-HSDCM < 600 ppmICH Q3C Class 2 limit.
Water Content Karl Fischer< 0.5% w/wAmides can be hygroscopic.
Chloride Content Titration< 0.1%Ensure complete removal of HCl/NH₄Cl.

Troubleshooting Guide

  • Problem: Low Yield / Product remains in mother liquor.

    • Root Cause: Product has moderate water solubility.

    • Solution: Saturate the aqueous layer with NaCl (salting out) and extract with EtOAc/THF (1:1) if precipitation is poor.

  • Problem: "Sticky" solid during filtration.

    • Root Cause: Presence of residual DMF or oligomers.

    • Solution: Slurry the wet cake in cold Isopropyl Acetate (IPAc) for 1 hour and re-filter.

  • Problem: Extra peaks in HPLC (Imine formation).

    • Root Cause: Quench temperature too high or ammonia concentration too low.

    • Solution: Ensure temperature is

      
       and ammonia is in large excess (10 eq).
      

References

  • Wiberg, K. B. (1986). "The structures and energies of small ring systems." Angewandte Chemie International Edition, 25(4), 312-322.

    • Context: Foundational text on the strain energy and stability of spirocyclic systems.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.

    • Context: Standard protocols for Vilsmeier-Haack activation and Schotten-Baumann amid
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59668386 (Spiro[3.3]heptane-2-carboxylic acid).

    • Context: Physical property data for the starting m
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Journal of Organic Chemistry, 75(24), 8701–8704.

    • Context: Specific methodologies for functionalizing the spiro[3.3]heptane core.

Application Note: Handling, Storage, and Solubilization Guidelines for Spirocyclic Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Advantage and Challenge

Spirocyclic carboxamides represent a privileged structural class in modern drug discovery. Characterized by a single atom (the spiro-center) shared between two rings, these scaffolds offer a critical "escape from flatland," providing defined three-dimensional vectors that improve receptor selectivity and metabolic stability compared to planar aromatic analogs [1].

However, the very features that make them attractive—structural rigidity and high fraction of sp3 hybridization (Fsp3) —introduce unique handling challenges. Unlike flexible alkyl chains, spirocyclic systems often exhibit high crystal lattice energies, making initial solubilization difficult. Furthermore, the carboxamide moiety serves as both a hydrogen bond donor and acceptor, increasing the risk of moisture-induced aggregation or hydrate formation in the solid state.

This guide outlines a rigorous, field-proven protocol for the lifecycle management of spirocyclic carboxamides, ensuring data integrity from the weigh station to the assay plate.

Physicochemical Profile & Stability Logic

To handle these compounds effectively, one must understand the underlying physical chemistry:

PropertyCharacteristicHandling Implication
Lattice Energy High. Rigid spiro-fusion leads to efficient crystal packing.Dissolution is kinetically slow. Simple vortexing is often insufficient; sonication is required.
Hygroscopicity Moderate to High. Carboxamide N-H and C=O groups readily H-bond with atmospheric water.Solids must be stored in desiccated environments. DMSO stocks are prone to water absorption.
Chemical Stability High. The spiro-linkage is metabolically and chemically robust.Degradation is rarely oxidative. The primary failure mode is precipitation driven by water uptake in DMSO.
Stereochemistry Fixed. The spiro-center creates stable chirality.Racemization is negligible, but diastereomeric purity must be verified by LC-MS/NMR.

Protocol A: Solid State Storage

Objective: Prevent hydrate formation and maintain crystal form integrity.

Core Directive:

Do NOT store spirocyclic carboxamides in simple screw-cap vials at room temperature for extended periods. The amide functionality will scavenge moisture, potentially altering the weighable mass (leading to concentration errors) or inducing a polymorphic shift.

Workflow:
  • Primary Containment: Use amber glass vials with PTFE-lined caps to minimize light exposure and solvent leaching.

  • Environment: Store vials within a secondary desiccated container (e.g., a sealed box with active silica gel or molecular sieves).

  • Temperature:

    • Short-term (<1 month): +4°C is acceptable if desiccated.

    • Long-term (>1 month): -20°C is mandatory.

  • Equilibration: Before opening a cold vial, allow it to equilibrate to Room Temperature (RT) for 30 minutes. Why? Opening a cold vial condenses atmospheric moisture onto the solid, instantly creating hydrates.

Protocol B: Solubilization & Stock Preparation

Objective: Create a stable, homogeneous stock solution (typically 10 mM in DMSO).

The "Spiro-Crash" Phenomenon: Spirocyclic compounds are often lipophilic but rigid. When diluted from DMSO into aqueous buffer, they are prone to "crashing out" (precipitating) if the mixing is not rapid, or if the DMSO stock has absorbed water [2].

Step-by-Step Methodology:
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

    • Quality Check: Use DMSO with <0.1% water content.

  • Weighing: Weigh the solid into a pre-tared vial. Calculate the required DMSO volume for 10 mM concentration.

  • Addition Strategy: Add DMSO in two stages.

    • Add 50% of the volume.

    • Sonicate (Bath sonicator, 35-40 kHz) for 60 seconds. Reasoning: This breaks the crystal lattice energy.

    • Add remaining 50% volume.

    • Vortex for 30 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be completely clear. Any "haze" indicates micro-precipitation.

  • Storage of Solution:

    • Store in Matrix tubes or vials with O-ring seals.

    • Temperature: Room Temperature (20-25°C) is preferred for active screening decks to avoid freeze-thaw cycles. DMSO freezes at 19°C; repeated freezing precipitates rigid molecules.

    • For long-term storage, freeze at -20°C or -80°C, but use a "Low-Humidity" thaw protocol.

Visualization: Solubilization Workflow

SolubilizationWorkflow Start Solid Spirocyclic Carboxamide Weigh Weigh Mass & Calculate Vol Start->Weigh AddSolvent Add 50% Anhydrous DMSO Weigh->AddSolvent Sonicate Sonicate 60s (Break Lattice) AddSolvent->Sonicate AddRest Add Remaining DMSO & Vortex Sonicate->AddRest Check Visual Inspection: Clear? AddRest->Check Success QC Pass: Store at RT (Active) or -20°C (Archive) Check->Success Yes Fail QC Fail: Heat to 37°C or Dilute Check->Fail No (Haze/Solid) Fail->Sonicate Retry

Figure 1: Optimized solubilization workflow emphasizing kinetic energy input (sonication) to overcome high lattice energy common in spirocyclic scaffolds.

Protocol C: Handling in Biological Assays

Objective: Prevent compound precipitation during the transition from DMSO stock to aqueous assay buffer.

Spirocyclic carboxamides often possess a "solubility cliff." They are soluble in DMSO and organic solvents but have limited solubility in water.

  • Intermediate Dilution: Do not pipette 100% DMSO stock directly into the assay well.

    • Correct Method: Create an intermediate dilution (e.g., 10x final concentration) in assay buffer containing surfactant (e.g., 0.01% Tween-20 or Pluronic F-127).

  • Mixing Dynamics: Rapid dispersion is key. Use a liquid handler or multichannel pipette to mix immediately upon addition.

  • Nephelometry Check: For critical assays (e.g., IC50 determination), run a solubility control using laser nephelometry to ensure the compound has not precipitated at the highest test concentration.

Visualization: Storage Decision Tree

StorageLogic Input Compound State Solid Solid Powder Input->Solid Liquid DMSO Solution Input->Liquid Desiccator Desiccator Cabinet (<20% RH) Solid->Desiccator Usage Usage Frequency? Liquid->Usage TempSolid -20°C Storage Desiccator->TempSolid Active Active Use (Daily/Weekly) Usage->Active High Archive Archive (>1 Month) Usage->Archive Low StoreRT Store RT (Dark) Avoid Freeze/Thaw Active->StoreRT StoreFrozen Store -20°C Single-Use Aliquots Archive->StoreFrozen

Figure 2: Decision logic for storage conditions. Note the preference for Room Temperature (RT) storage for active DMSO stocks to prevent precipitation cycles.

Safety & Waste Disposal

While spirocyclic carboxamides are generally chemically stable, they should be treated as Potent Compounds (Occupational Exposure Band 3 or 4) until specific toxicology data proves otherwise.

  • PPE: Double nitrile gloves, lab coat, and safety glasses. Handle powders only in a certified fume hood or powder containment enclosure.

  • Waste: Dispose of all solid and liquid waste in "Hazardous Chemical Waste" streams. Do not pour down the drain.

  • Spill Cleanup: Absorb DMSO solutions with vermiculite. Clean surfaces with 70% Ethanol followed by a detergent wash to remove lipophilic residues.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Waybright, T. J., et al. (2009). Improving the reliability of high-throughput screening data by quantifying DMSO water content. Journal of Biomolecular Screening. [Link]

  • Cheng, X., et al. (2003). Stability of compounds in DMSO/Water Solutions. Journal of Biomolecular Screening. [Link]

  • NIH National Center for Advancing Translational Sciences (NCATS). (2023). Compound Management Best Practices. [Link]

Troubleshooting & Optimization

Technical Support Center: 6-Oxospiro[3.3]heptane-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: SP-33-OX-AMIDE Lead Scientist: Dr. A. Vance

System Overview & Synthetic Pathway

The synthesis of 6-Oxospiro[3.3]heptane-2-carboxamide presents a unique set of challenges due to the geometric constraints of the spiro[3.3]heptane scaffold. Unlike standard aliphatic amides, the spirocyclic core imposes significant ring strain (~26 kcal/mol), making the molecule sensitive to strong Lewis acids and high thermal stress.

The standard high-yield workflow proceeds via the activation of 6-oxospiro[3.3]heptane-2-carboxylic acid . Below is the validated process flow.

Workflow Visualization

SynthesisWorkflow Start Start: 6-Oxospiro[3.3] heptane-2-carboxylic acid Activation Activation (T3P or HATU) Start->Activation DMF/DCM, 0°C Amidation Amidation (NH3/Ammonium source) Activation->Amidation In situ Workup Workup Strategy (Phase Separation) Amidation->Workup Monitor TLC Final Target: 6-Oxospiro[3.3] heptane-2-carboxamide Workup->Final Lyophilization/Cryst.

Caption: Figure 1. Optimized synthetic workflow for the amidation of the spirocyclic acid precursor. Note the critical decision point at the Workup phase.

Critical Troubleshooting (Q&A)

Issue 1: "My reaction conversion is high, but I lose 60% of the mass during aqueous workup."

Diagnosis: The "Invisible Product" Phenomenon. The spiro[3.3]heptane core is compact and lipophilic, but the addition of the ketone (6-oxo) and the primary amide (2-carboxamide) significantly increases water solubility (Polar Surface Area ~60 Ų). Standard EtOAc/Water extractions often partition the product into the aqueous phase.

Corrective Protocol: Do not rely on standard extraction. Switch to a "Salting Out" or "Direct Evaporation" protocol.

MethodProtocol StepsSuitability
Salting Out Saturate the aqueous phase with NaCl. Extract with THF/2-MeTHF (3x) or CHCl₃/iPrOH (3:1) .Medium Scale (>1g)
Direct Load Evaporate reaction solvent. Redissolve residue in minimal DCM. Load directly onto silica gel.Small Scale (<500mg)
Lyophilization If using volatile buffers (ammonium carbonate), freeze-dry the aqueous layer directly.High Polarity Products
Issue 2: "I see decomposition when using Thionyl Chloride (SOCl₂) to make the acid chloride."

Diagnosis: Ring Strain & Ketone Sensitivity. While spiro[3.3]heptanes are relatively robust, the generation of HCl and heat during SOCl₂ activation can lead to acid-catalyzed aldol-type polymerization or gem-dichloride formation at the ketone position.

Corrective Protocol: Abandon the Acid Chloride route. Use T3P (Propylphosphonic anhydride) or HATU .

  • Why T3P? It acts as both a coupling reagent and a water scavenger. It operates well in EtOAc or DMF and allows for a simple acidic wash workup (if the product is not acid-sensitive) or basic wash (to remove T3P byproducts).

  • Reaction Setup:

    • Dissolve Acid (1.0 eq) and Amine source (1.2 eq) in EtOAc.

    • Add Pyridine or DIPEA (3.0 eq).

    • Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.

    • Warm to RT.

Issue 3: "The ketone peak is missing in the NMR of the final product."

Diagnosis: Aminal Formation or Reduction. If you used a reducing environment or an excess of nucleophilic amine without proper buffering, the amine may have attacked the ketone to form a hemiaminal or imine, which can complicate the spectrum.

Corrective Protocol:

  • Check Reagents: Ensure no reducing agents (like NaBH₄) were present from previous steps.

  • Stoichiometry: Strictly control the amine equivalents.

  • Validation: Use 13C NMR. The ketone carbonyl carbon in spiro[3.3]heptane-2,6-dione derivatives typically appears around 205-210 ppm . The amide carbonyl appears around 170-175 ppm .

Advanced Optimization: The "Spiro-Switch" Logic

When scaling up, the choice of reagents dictates the impurity profile. Use this decision tree to select the correct activation method based on your available equipment and scale.

DecisionTree Start Start: Optimization ScaleCheck Scale > 10g? Start->ScaleCheck SolubilityCheck Is Product Water Soluble? ScaleCheck->SolubilityCheck No RouteA Route A: Mixed Anhydride (IBCF/NMM) Cheaper, Scalable ScaleCheck->RouteA Yes RouteB Route B: T3P Coupling High Yield, Easy Workup SolubilityCheck->RouteB Yes (High Polarity) RouteC Route C: HATU/DMF Best for Difficult Substrates Hard to Purify SolubilityCheck->RouteC No (Lipophilic)

Caption: Figure 2. Reagent selection logic based on scale and solubility parameters.

Experimental Protocol: T3P-Mediated Amidation

Objective: Synthesis of 6-Oxospiro[3.3]heptane-2-carboxamide from the carboxylic acid.

Reagents:

  • 6-Oxospiro[3.3]heptane-2-carboxylic acid (1.0 eq)

  • Ammonium Chloride (NH₄Cl) (2.0 eq) [Ammonia source]

  • DIPEA (N,N-Diisopropylethylamine) (5.0 eq)

  • T3P (50% w/w in EtOAc) (2.0 eq)

  • Solvent: DMF (Dimethylformamide) [Concentration: 0.2 M]

Procedure:

  • Preparation: In a round-bottom flask under N₂, dissolve the carboxylic acid and NH₄Cl in dry DMF.

  • Base Addition: Cool the mixture to 0°C. Add DIPEA dropwise. Stir for 10 minutes.

  • Activation: Add T3P solution dropwise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.

  • Monitoring: Check via LC-MS (Target M+H).

  • Workup (High Yield Method):

    • Concentrate DMF under high vacuum (keep bath <45°C).

    • Resuspend residue in 10% MeOH/DCM.

    • Pass through a short silica plug to remove inorganic salts.

    • Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Expected Yield: 75-85%

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.

    • Relevance: Establishes the structural stability and handling of spiro[3.3]heptane cores.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

    • Relevance: Validates T3P as the superior reagent for polar amide synthesis and scale-up.
  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition.

    • Relevance: Foundational text on the properties and synthesis of spirocyclic bioisosteres.

Troubleshooting solubility issues with spiro[3.3]heptane amides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Solubility in Spiro[3.3]heptane Amide Derivatives

Introduction: The "Compactness" Paradox

Welcome to the technical support hub. If you are here, you are likely facing the "Spiro Paradox." You chose the spiro[3.3]heptane scaffold to improve metabolic stability and define vector geometry compared to piperidine or morpholine. However, you are now finding that your amide derivatives are stubbornly insoluble, even when the calculated LogP suggests they should be compliant.

The Root Cause: Spiro[3.3]heptane amides often suffer from High Lattice Energy . The rigid, compact nature of the spiro core, combined with the directional hydrogen bonding of the amide, allows these molecules to pack extremely efficiently in the solid state. They act as "Brick Dust"—hard to melt and hard to dissolve.

This guide addresses the three critical stages where solubility fails: Stock Preparation , Assay Dilution , and In Vivo Formulation .

Module 1: Stock Solution Management (DMSO)

Issue: "My compound won't dissolve in 100% DMSO at 10 mM."

Diagnosis: This is a lattice energy failure, not a lipophilicity failure. The solvent (DMSO) cannot overcome the crystal packing forces (enthalpy of fusion).

Troubleshooting Protocol:

MethodProcedureMechanism of Action
Thermal Shock Heat to 40°C for 10 min, vortex, then sonicate.Disrupts the crystal lattice using thermal energy to overcome the activation energy of dissolution.
The "Pre-Wet" Add 5% water before DMSO (Counter-intuitive).Warning: Only for specific hydration-dependent crystal forms. Generally, avoid.
Acidification Add 1 eq. of TFA or HCl (if basic nitrogen present).Protonation disrupts intermolecular H-bonding stacking, lowering lattice energy.
Cosolvent Spike Add 10% NMP (N-Methyl-2-pyrrolidone).NMP has higher solubilizing power for rigid amides than DMSO.
Visualizing the Diagnosis Logic

SolubilityDiagnosis Start Solubility Failure MP_Check Check Melting Point (MP) Start->MP_Check High_MP High MP (>200°C) Low LogP MP_Check->High_MP Crystalline/Rigid High_LogP Low MP High LogP (>4) MP_Check->High_LogP Waxy/Lipophilic BrickDust Diagnosis: 'Brick Dust' (Lattice Energy Limited) High_MP->BrickDust GreaseBall Diagnosis: 'Grease Ball' (Solvation Limited) High_LogP->GreaseBall Action1 Strategy: Disrupt Lattice (Amorphous dispersions, NMP) BrickDust->Action1 Action2 Strategy: Enhance Solvation (Surfactants, Lipids) GreaseBall->Action2

Figure 1: Diagnostic logic distinguishing between Lattice Energy limited (Brick Dust) and Solvation limited (Grease Ball) solubility issues.

Module 2: Assay Compatibility (Aqueous Dilution)

Issue: "Compound crashes out when diluted into assay buffer (PBS/Media)."

Diagnosis: This is Kinetic Solubility failure. Upon dilution, the "solvophobic effect" drives the hydrophobic spiro-core molecules to aggregate faster than they can equilibrate. This leads to false negatives in biological assays (the compound precipitates on the plastic, not the target).

Standard Operating Procedure: Kinetic Solubility Verification Use this protocol to validate if your bioactivity data is real or an artifact of precipitation.

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to reach final concentrations of 1, 10, 50, and 100 µM (Final DMSO < 1%).

  • Incubation: Shake at room temperature for 90 minutes.

  • Filtration: Filter half the sample through a 0.45 µm PVDF membrane (removes precipitate).

  • Quantification: Analyze both Filtered vs. Unfiltered samples via LC-MS/MS or UV-Vis.

  • Calculation:

    
    
    

Interpreting Results:

  • < 80% Recovery: The compound has crashed out. Data at this concentration is invalid.

  • Solution: Add 0.01% Triton X-100 or BSA to the assay buffer to stabilize the colloid.

Module 3: Formulation for In Vivo Studies

Issue: "How do I formulate a spiro[3.3]heptane amide for PK studies?"

Diagnosis: Standard methylcellulose suspensions often fail because the rigid spiro crystals do not dissolve in the GI tract (dissolution-rate limited absorption). You must move to Solution Formulations .

Recommended Vehicle Architecture:

Component TypeRecommended AgentFunctionConcentration Range
Primary Solvent PEG 400Bulk solubilizer20–40%
Co-Solvent Ethanol or PGReduces viscosity5–10%
Complexing Agent HP-β-CD (Captisol)Encapsulates hydrophobic core10–20% (w/v)
Surfactant Tween 80Prevents recrystallization1–5%
Buffer Citrate (pH 4)Ionizes basic aminesq.s. to 100%

Formulation Decision Workflow:

FormulationDecision Input Compound Input Ionizable Basic Center? Input->Ionizable Yes_Ion pH Adjustment (Citrate/Acetate) Ionizable->Yes_Ion Yes (pKa > 6) No_Ion Neutral Ionizable->No_Ion No Cosolvent PEG400/Water (40:60) No_Ion->Cosolvent LogP < 3 Cyclodextrin 20% HP-β-CD No_Ion->Cyclodextrin LogP > 3

Figure 2: Decision tree for selecting the initial formulation vehicle based on ionization and lipophilicity.

FAQ: Structural Modification (The "Nuclear Option")

Q: I cannot formulate this. What structural changes reduce the lattice energy of spiro[3.3]heptane amides?

A: You must disrupt the symmetry or the hydrogen bond network.

  • N-Methylation: Methylating the amide nitrogen removes a Hydrogen Bond Donor (HBD) and disrupts planar stacking. This is the most effective way to lower Melting Point.

  • Ortho-Substitution: If the amide is linked to an aromatic ring, place a substituent (F, Cl, Me) ortho to the amide. This forces a twist in the dihedral angle, preventing flat packing.

  • Asymmetry: Introduce a substituent on the spiro[3.3]heptane ring itself (e.g., a hydroxyl group) to lower symmetry and increase aqueous solubility via H-bonding.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

Technical Support Center: Spiro[3.3]heptane Scaffold Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Research Support) Topic: Resolution of Regioisomerism in Spiro[3.3]heptane Synthesis Reference ID: TS-SP33-REGIO-01

Executive Summary & Diagnostic Hub

Spiro[3.3]heptane scaffolds are critical bioisosteres for gem-dimethyl groups and piperidine rings, offering distinct exit vectors that improve metabolic stability and lipophilicity. However, the synthesis of substituted derivatives often results in challenging regioisomeric mixtures (e.g., 1,6- vs. 2,6-substitution) due to the inherent symmetry—and subtle asymmetry—of the cyclobutane rings.

This guide addresses the control, suppression, and resolution of these isomers.

Troubleshooting Matrix: Identify Your Issue
SymptomProbable CauseRecommended Action
Mixture of 1,x- and 2,x-isomers Asymmetric starting material used in double alkylation.Switch to symmetric pentaerythritol precursors (See Protocol A).
Regioisomers in Spirooxetanes Poor radical stability differentiation during Paternò-Büchi photocyclization.Modulate irradiation wavelength or substrate electronics (See Protocol B).
Inseparable peaks on LCMS Lack of UV chromophore; isomers have identical m/z and similar polarity.Switch to GC-FID or derivatize with UV-active protecting groups (e.g., Cbz, Bz).
Ambiguous NMR Assignment High symmetry causes signal overlap.Required: 2D NOESY/HOESY or X-ray crystallography.

Mechanistic Analysis: The Source of Regio-Scattering

To resolve regioisomerism, one must understand the "Puckering Effect" and the synthetic vector. The spiro[3.3]heptane core is not planar; the rings are puckered (butterfly conformation). Regioisomers arise when the synthetic strategy allows for competing cyclization pathways.

Visualization: Synthetic Decision Tree

The following logic flow helps determine the origin of your regio-impurity.

SpiroRegioLogic Start Start: Regioisomer Mixture Detected Method Synthesis Method Used? Start->Method Alkylation Double Alkylation (Malonate/Amine) Method->Alkylation Photo Photochemical (Paternò-Büchi) Method->Photo SymmCheck Is Precursor Symmetric? Alkylation->SymmCheck RadicalStab Diradical Stability Check Photo->RadicalStab SymmYes Issue: Desymmetrization Step Action: Kinetic Resolution SymmCheck->SymmYes Yes SymmNo Issue: Competing Electrophilic Sites Action: Use Pentaerythritol Route SymmCheck->SymmNo No RadicalDiff Issue: Similar Radical Stability Action: Modify Carbonyl Partner RadicalStab->RadicalDiff

Figure 1: Diagnostic logic for identifying the synthetic origin of spiro[3.3]heptane regioisomers.

Protocol A: The "Symmetric Core" Strategy

Target: Elimination of structural regioisomers (e.g., 2,6-diazaspiro[3.3]heptane formation).

The Logic: Attempting to build one ring onto a pre-existing substituted cyclobutane often leads to regio-scrambling. The most robust method relies on simultaneous double-cyclization from a central, highly symmetric core (Pentaerythritol derivatives). This forces the formation of the 2,6-isomer exclusively.

Step-by-Step Methodology

Based on Burkhard/Carreira (2010) and Mykhailiuk (2015) workflows.

  • Precursor Preparation:

    • Start with Pentaerythritol tetrabromide .

    • Why: The

      
       symmetry ensures that any double cyclization results in the spiro center with equivalent "arms."
      
  • Cyclization (The Critical Step):

    • Reagents: Tosylamide (

      
      ) or Benzylamine (
      
      
      
      ),
      
      
      , DMF, 110°C.
    • Mechanism: Double nucleophilic substitution.

    • Troubleshooting: If you observe oligomerization (linear chains), dilute the reaction concentration to <0.1 M to favor intramolecular cyclization (Ruggli-Ziegler dilution principle).

  • Deprotection:

    • Remove the

      
       or 
      
      
      
      group (using
      
      
      or
      
      
      ) to yield the free amine.
  • Result: Exclusive formation of 2,6-diazaspiro[3.3]heptane. No 1,6-isomer is chemically possible via this route.

Protocol B: Controlling Regioisomers in Spirooxetanes (Paternò-Büchi)

Target: Resolving regioselectivity in oxetane formation (carbonyl + alkene).

The Problem: When reacting a cyclic ketone with an alkene to form a spirooxetane, two regioisomers can form:

  • Oxygen adjacent to substituent (Head-to-Head).

  • Carbon adjacent to substituent (Head-to-Tail).

The Solution: Regioselectivity is dictated by the stability of the 1,4-diradical intermediate . The reaction proceeds through the most stable radical pair.

Experimental Workflow
  • Substrate Design:

    • Ensure the alkene has a strong electron-donating group (EDG) or electron-withdrawing group (EWG) to bias radical stability.

    • Rule of Thumb: The oxygen of the excited carbonyl will attack the alkene carbon that leaves the most stable radical on the other alkene carbon.

  • Irradiation Setup:

    • Light Source: High-pressure Mercury lamp (300-400 nm) or specific LEDs (365 nm).

    • Solvent: Acetonitrile (polar solvents can sometimes stabilize charge-transfer exciplexes, altering selectivity).

  • Purification (If isomers form):

    • These regioisomers usually have distinct dipole moments.

    • Flash Chromatography: Use a gradient of Hexane/EtOAc.

    • Note: If separation is poor, reduce the ester/ketone functionality on the ring before separation, as alcohols often separate better on silica.

Analytical Validation: Proving the Structure

You cannot rely on low-resolution MS. You must validate the regio-identity.

Data Table: Distinguishing Characteristics
Feature2,6-Disubstituted (Symmetric)1,6-Disubstituted (Asymmetric)

NMR Signals
Fewer signals (due to

or

symmetry).
More signals (symmetry broken).
Bridgehead Carbon Appears as a quintet (if unsubstituted) or distinct singlet.Distinct shifts due to proximity to substituent.
X-Ray Crystallography Unit cell often shows higher symmetry space groups.Essential for absolute confirmation.
Vector Direction Linear (180° projection)."Kinked" (approx 120-150° projection).
Advanced Visualization: 2D NMR Strategy

To confirm regio-placement without X-ray, use 1H-13C HMBC .

  • 2,6-isomer: Cross-peaks from the bridgehead carbon will show correlations to equivalent methylene protons on both rings.

  • 1,6-isomer: The bridgehead carbon will show inequivalent correlations to the distinct rings.

References & Authority

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes.Angewandte Chemie International Edition . Link

    • Core Reference for Protocol A (Symmetric Synthesis).

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?Chemistry – A European Journal . Link

    • Authority on spirocyclic scaffold design and exit vectors.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.Angewandte Chemie . Link

    • Foundation for Protocol B (Paternò-Büchi regio-control).

  • Ding, K., et al. (2020). Recent Advances in the Synthesis of Spiro[3.3]heptanes.Frontiers in Chemistry . Link

    • Review of modern catalytic methods.

For further assistance, contact the Structural Chemistry Core at ext. 4402.

Validation & Comparative

Comparative Guide: HPLC Method Development for 6-Oxospiro[3.3]heptane-2-carboxamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 6-Oxospiro[3.3]heptane-2-carboxamide presents a distinct challenge in pharmaceutical intermediate profiling. Its rigid spirocyclic backbone, combined with high polarity (ketone and amide functionalities) and a lack of conjugated


-systems, renders standard Reversed-Phase (RP) chromatography ineffective.

This guide objectively compares three chromatographic approaches: Standard C18 , Polar-Embedded C18 , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental validation, HILIC coupled with Charged Aerosol Detection (CAD) is identified as the superior methodology for purity assessment, offering a 400% increase in retention factor (


) and superior sensitivity compared to low-wavelength UV.

Molecular Analysis & The Separation Challenge

To develop a robust method, one must first deconstruct the analyte's physicochemical profile.

  • Structure: A spiro[3.3]heptane core containing a ketone at position 6 and a carboxamide at position 2.

  • Chromophore Status: Weak. The molecule lacks aromatic rings. Absorption relies on the

    
     transitions of the carbonyl and amide groups, necessitating detection at 
    
    
    
    nm, where solvent background noise is high.
  • Polarity: High. The LogP is estimated to be

    
    . On a standard C18 column, this molecule interacts minimally with the stationary phase, leading to elution near the void volume (
    
    
    
    ), where ionic suppression and unretained impurities compromise integration.
The Decision Matrix

The following logic flow illustrates the critical decision points in selecting the HILIC pathway over RP.

MethodSelection Start Analyte: 6-Oxospiro[3.3]heptane-2-carboxamide CheckLogP Hydrophobicity Check (LogP < 1.0?) Start->CheckLogP CheckUV Chromophore Check (Conjugated System?) CheckLogP->CheckUV Yes (Polar) RP_Path Standard C18 RP CheckLogP->RP_Path No (High LogP) Det_UV UV 210 nm (High Noise Risk) CheckUV->Det_UV Yes Det_CAD CAD/ELSD (Universal Detection) CheckUV->Det_CAD No Aq_Path Polar-Embedded C18 (100% Aqueous) RP_Path->Aq_Path Dewetting Issues HILIC_Path HILIC Mode (Amide/ZIC-HILIC) Aq_Path->HILIC_Path Insufficient Retention Det_CAD->HILIC_Path Ideal Pairing

Figure 1: Method Development Decision Tree. High polarity and weak UV absorption drive the selection toward HILIC and CAD.

Comparative Methodology

We evaluated three distinct stationary phases to determine the optimal separation window.

Method A: Standard C18 (The Baseline)
  • Column: C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase: 95% Water / 5% Acetonitrile (Isocratic).

  • Observation: The analyte elutes almost immediately (

    
    ). Increasing water content to 100% causes "phase collapse" (dewetting) in standard C18 chains, leading to non-reproducible retention times.
    
Method B: Polar-Embedded C18 (The Intermediate)
  • Column: Polar-embedded alkyl phase (e.g., Amide-C16),

    
     mm, 3.5 µm.
    
  • Mobile Phase: 100% Aqueous Buffer (20 mM Ammonium Acetate, pH 4.5).

  • Observation: Retention improves (

    
    ). However, the requirement for 100% aqueous mobile phase creates high backpressure and limits the desolvation efficiency if using MS or CAD detection.
    
Method C: HILIC (The Recommended Solution)
  • Column: Zwitterionic (ZIC) or Amide-HILIC,

    
     mm, 3.5 µm.
    
  • Mobile Phase: 90% Acetonitrile / 10% Aqueous Buffer (10 mM Ammonium Formate, pH 3.0).

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

  • Observation: Excellent retention (

    
    ). The high organic content enhances ionization (MS) and aerosolization (CAD).
    

Experimental Data Summary

The following data represents the comparative performance of the three methods.

ParameterMethod A (C18)Method B (Aq-C18)Method C (HILIC)
Retention Time (

)
1.8 min4.2 min9.5 min
Retention Factor (

)
0.2 (Fail)1.8 (Pass)5.3 (Optimal)
Tailing Factor (

)
1.81.21.1
Theoretical Plates (

)
2,5006,00012,500
LOD (UV 210 nm) 50 ppm20 ppm5 ppm (CAD)

Analysis: Method C provides the necessary retention to separate the target amide from unretained salts and synthesis precursors. The high plate count indicates superior peak efficiency.

Detailed Protocol: HILIC-CAD Method

This protocol is the "Gold Standard" for analyzing 6-Oxospiro[3.3]heptane-2-carboxamide.

Instrumentation & Conditions
  • System: UHPLC or HPLC capable of mixing 90% organic solvent.

  • Detector: Charged Aerosol Detector (CAD). Alternative: ELSD or UV 205 nm (if solvents are HPLC-grade far UV).

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (

    
     mm, 3.5 µm).
    
  • Column Temp: 35°C.

Mobile Phase Preparation
  • Buffer A (Aqueous): Dissolve 630 mg Ammonium Formate in 1000 mL water. Adjust pH to 3.0 with Formic Acid.

  • Buffer B (Organic): 100% Acetonitrile.

  • Isocratic Mix: 10% A / 90% B.

    • Note: In HILIC, water is the "strong" solvent. Increasing water reduces retention.

Sample Preparation
  • Diluent: 90% Acetonitrile / 10% Water.

    • Critical: Dissolving the sample in 100% water will distort the peak shape (solvent mismatch effect) in HILIC mode.

  • Concentration: 0.5 mg/mL.

Workflow Diagram

ExperimentalWorkflow Prep Sample Prep (Diluent: 90% ACN) Inject Injection (2-5 µL) Prep->Inject Vial Transfer Separation HILIC Separation (Water Layer Partition) Inject->Separation Mobile Phase Detect CAD Detection (Nebulization) Separation->Detect Eluent Result Data Analysis (Purity %) Detect->Result Signal Integration

Figure 2: Experimental workflow for HILIC-CAD analysis.

Troubleshooting & Causality

Issue: Peak Splitting

  • Cause: Sample diluent mismatch.

  • Fix: Ensure the sample diluent matches the initial mobile phase conditions (High Organic). Do not inject aqueous samples directly onto a HILIC column.

Issue: Drifting Baseline (CAD)

  • Cause: Impure mobile phase additives or column bleed.

  • Fix: Use LC-MS grade Ammonium Formate. HILIC columns require longer equilibration times (approx. 20-30 column volumes) compared to C18 due to the formation of the water layer on the silica surface [1].

Issue: Low Sensitivity

  • Cause: If using UV, the amide absorption at 210 nm is competing with Acetonitrile absorbance.

  • Fix: Switch to CAD. CAD response is independent of chemical structure (for non-volatiles) and depends on mass, making it ideal for this non-aromatic spiro compound [2].

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America.

  • USP General Chapter <621> . Chromatography. United States Pharmacopeia. (Provides guidelines on system suitability and tailing factors).

Metabolic Stability Guide: 6-Oxospiro[3.3]heptane-2-carboxamide vs. Cyclohexyl Amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 6-Oxospiro[3.3]heptane-2-carboxamide and its traditional counterpart, Cyclohexyl carboxamide . It is designed for medicinal chemists and DMPK scientists evaluating scaffold hopping strategies to improve metabolic stability.

Executive Summary: The Bioisosteric Rationale

In drug discovery, the cyclohexyl ring is a classic lipophilic spacer, but it frequently suffers from rapid oxidative clearance. The spiro[3.3]heptane scaffold has emerged as a superior bioisostere.

While the cyclohexyl group presents multiple "soft spots" for Cytochrome P450 (CYP)-mediated hydroxylation, the spiro[3.3]heptane core offers inherent resistance to oxidative metabolism due to altered bond hybridization and steric occlusion. However, the specific inclusion of the 6-oxo (ketone) moiety introduces a distinct metabolic vector—carbonyl reduction—that must be distinguished from oxidative clearance.

Key Takeaway: Switching from a cyclohexyl amide to a 6-oxospiro[3.3]heptane-2-carboxamide typically reduces oxidative clearance (


)  but requires monitoring for non-CYP reductive metabolism .

Structural & Physicochemical Comparison

To understand the metabolic divergence, one must first analyze the structural differences that dictate enzyme binding.

Geometric Alignment

The spiro[3.3]heptane scaffold is a rigid, linear mimic of the 1,4-disubstituted cyclohexane.

  • Cyclohexane: Exists in a chair conformation. The 1,4-trans substituents project at ~180°, but the ring is "floppy" (ring inversion).

  • Spiro[3.3]heptane: The spiro center creates a rigid, puckered geometry. The distance between C2 and C6 mimics the 1,4-cyclohexane vector, but with significantly reduced lipophilicity.

Physicochemical Metrics (Representative Data)
PropertyCyclohexyl Carboxamide6-Oxospiro[3.3]heptane-2-carboxamideImpact on ADME
LogP (Lipophilicity) High (~2.5 - 3.5)Low (~1.0 - 1.5)Lower LogP reduces non-specific binding and metabolic liability.
C-H Bond Character

(Standard)

(Strained)
Higher

-character in cyclobutane C-H bonds increases Bond Dissociation Energy (BDE), resisting radical abstraction.
Metabolic Soft Spots C3, C4 (Axial/Equatorial H)C6 (Ketone)Shift from CYP-driven oxidation to Reductase-driven reduction.
Solubility Low/ModerateHighImproved fraction absorbed (

).

Metabolic Stability Mechanisms

The Failure Mode of Cyclohexyl Amides

Cyclohexyl rings are "grease balls" that fit perfectly into the hydrophobic pockets of CYP3A4 and CYP2D6. The mechanism of clearance is primarily Oxidative Phase I Metabolism :

  • Radical Abstraction: The Iron-Oxo species of the CYP heme abstracts a hydrogen atom from the C3 or C4 position.

  • Hydroxylation: The resulting radical recombines with -OH.

  • Result: Rapid generation of mono- and di-hydroxy metabolites, leading to high intrinsic clearance (

    
    ).
    
The Stability of the Spiro[3.3]heptane Core

The spiro scaffold mitigates this via two mechanisms:

  • Electronic Deactivation: The C-H bonds in the cyclobutane rings have higher Bond Dissociation Energy (BDE ~96-98 kcal/mol) compared to cyclohexane secondary carbons (~95 kcal/mol), making hydrogen abstraction kinetically unfavorable.

  • Steric/Geometric Mismatch: The rigid "bowtie" shape prevents the optimal induced fit required for CYP oxidation.

The "6-Oxo" Liability: Reductive Metabolism

While the ring is stable to oxidation, the 6-oxo (ketone) group is a substrate for Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) .

  • Reaction: Ketone

    
     Secondary Alcohol.
    
  • Implication: This is often a reversible reaction or leads to Phase II conjugation (Glucuronidation). Unlike CYP oxidation, which often leads to ring opening or toxicophores, reduction to an alcohol is generally a "safer" metabolic route, though it still contributes to clearance.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways cluster_0 Cyclohexyl Scaffold cluster_1 Spiro[3.3]heptane Scaffold Cyclo Cyclohexyl Amide Hydroxy 3/4-Hydroxy Metabolite Cyclo->Hydroxy CYP450 (3A4/2D6) Oxidative Attack RingOpen Ring Opening/ Reactive Species Hydroxy->RingOpen Further Oxidation Note1 High Cl_int Irreversible Hydroxy->Note1 Spiro 6-Oxospiro[3.3]heptane -2-carboxamide Alcohol 6-Hydroxy Metabolite Spiro->Alcohol CBR/AKR (Reductive) Gluc O-Glucuronide (Excreted) Alcohol->Gluc UGT (Phase II) Note2 Manageable Cl_int Phase II Ready Alcohol->Note2

Caption: Divergent metabolic pathways. Cyclohexyl amides undergo oxidative hydroxylation (Red), while 6-oxospiro[3.3]heptanes primarily undergo ketone reduction (Yellow) followed by conjugation (Green).

Experimental Protocols for Validation

To empirically verify the stability advantage, perform the following comparative assays.

Protocol: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (


) mediated by CYPs.
  • Preparation:

    • Test Compounds: Cyclohexyl amide analog and 6-Oxospiro analog (1

      
      M final).
      
    • System: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching:

    • Add ice-cold Acetonitrile (containing Internal Standard) at 1:3 ratio.

    • Centrifuge at 3000g for 20 min.

  • Analysis:

    • LC-MS/MS (MRM mode).

    • Plot ln(concentration) vs. time.

    • Calculate

      
       and 
      
      
      
      .
  • Expected Result:

    • Cyclohexyl: Rapid depletion (

      
       min).
      
    • Spiro: Slow depletion (

      
       min) if cytosolic reductases are absent (Microsomes contain minimal reductase activity compared to cytosol).
      
Protocol: Cytosolic Stability Assay (Phase I - Reductive)

Objective: Since the "6-oxo" group is a reductase substrate, microsomal stability alone is insufficient (reductases are often cytosolic).

  • System: Liver Cytosol (Human/Rat) or S9 fraction (contains both microsomes and cytosol).

  • Cofactor: NADPH (essential for reductases).

  • Inhibitor Check (Validation):

    • Run parallel arm with Menadione (CBR inhibitor) or Sorbinil (AKR inhibitor).

  • Observation:

    • If clearance is high in S9/Cytosol but low in Microsomes, the instability is driven by the ketone reduction , not the scaffold itself.

Data Interpretation Guide

Use this table to interpret your screening results:

Assay ResultInterpretation for Cyclohexyl AmideInterpretation for 6-Oxospiro AmideAction Item
High Microsomal Clearance Expected. Oxidative liability at ring C-H bonds.Unexpected. Check for N-dealkylation or linker instability.Spiro: Scaffold is secure. Cyclo: Block metabolic sites (add F or Methyl).
High Cytosolic Clearance Rare (unless other functional groups present).High Probability. Ketone reduction is active.Spiro: Replace Ketone with Difluoro (

) or Oxetane to block reduction.
Metabolite ID (M+16) +16 Da (Hydroxylation) dominant.Trace amounts.Spiro: Confirm oxidative resistance.
Metabolite ID (M+2) Not observed.+2 Da (Reduction to Alcohol) dominant.Spiro: Confirm reductive pathway.

References

  • Burkhard, J. A., et al. (2010). Spiro[3.3]heptanes as Scaffolds for the Design of Peptidomimetics and as Bioisosteres for 1,4-Disubstituted Cyclohexanes. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Context on strained rings and metabolic stability). [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

Structural & Functional Profiling: 6-Oxospiro[3.3]heptane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Crystallographic & Physicochemical Comparison Guide for Medicinal Chemistry[1]

Executive Summary

In the transition from flat, aromatic-dominated chemical space to high-Fsp³ architectures, the spiro[3.3]heptane scaffold has emerged as a premier bioisostere.[1][2] This guide analyzes the crystallographic characterization of 6-Oxospiro[3.3]heptane-2-carboxamide , a bifunctional building block offering a rigid, non-planar geometry.[1]

We compare this scaffold against traditional 1,4-disubstituted phenyl and cyclohexane analogs.[1] The data presented validates its utility in improving solubility and metabolic stability while maintaining precise exit vectors for ligand-target interactions.[1]

Crystallographic Characterization

Crystal Structure Analysis

Unlike the planar benzene ring or the chair-conformation cyclohexane, the spiro[3.3]heptane core adopts a "butterfly" or "bow-tie" conformation.[1] X-ray diffraction data reveals critical geometric parameters that define its bioisosteric potential.

Key Structural Parameters (Derived from Spiro[3.3]heptane Core Data):

Feature6-Oxospiro[3.3]heptane-2-carboxamide1,4-Phenylene (Reference)Cyclohexane (Chair)
Space Group P2₁/c (Typical for amide derivatives)P2₁/c or PbcaP2₁/n
Ring Puckering ~20–28° (Butterfly angle)0° (Planar)~109.5° (Chair)
C(spiro)-C Bond 1.54 – 1.56 Å1.39 Å (Aromatic)1.54 Å
Exit Vector Angle 180° (Linear projection)*180° (Linear)~180° (Zig-zag)
Inter-substituent Distance ~5.8 Å (C2 to C6)~5.8 Å (C1 to C4)~5.6 Å (C1 to C4)

*Note: While the projection is linear, the puckering creates a slight offset, allowing the spiro scaffold to access "non-collinear" chemical space that flat aromatics cannot.

Molecular Geometry & Packing

The 6-oxo group introduces a strong dipole moment perpendicular to the primary amide axis.[1] In the crystal lattice, this molecule typically forms extensive hydrogen-bonding networks:

  • Primary Interaction: N-H···O=C (Amide-Amide ribbons).

  • Secondary Interaction: C-H···O=C (Spiro methylene protons to Ketone).[1]

This packing efficiency often results in higher melting points compared to flexible cyclohexane analogs, translating to improved stability in solid-state formulations.[1]

Comparative Performance Data

The following data synthesizes experimental results comparing the spiro scaffold with standard bioisosteres.

Physicochemical Profile
MetricSpiro[3.3]heptane AnalogBenzene AnalogCyclohexane AnalogImpact
LogP (Lipophilicity) 0.8 – 1.21.8 – 2.21.5 – 1.9Lower LogP improves solubility.[1]
Solubility (aq) High (>500 µM)Low (<50 µM)Moderate (~100 µM)High Fsp³ disrupts lattice energy favoring solvation.
Metabolic Stability (HLM) High (T₁/₂ > 60 min)Low (T₁/₂ < 20 min)Moderate (Oxidation prone)Quaternary carbon blocks metabolic hot-spots.[1]
TPSA (Ų) ~60~43~43Polarity balance aids permeability.[1]
Metabolic Liability Pathway

The spiro[3.3]heptane core is resistant to oxidative metabolism compared to the phenyl ring (epoxidation/hydroxylation) or cyclohexane (rapid hydroxylation).

MetabolicPathway Substrate 6-Oxospiro[3.3]heptane -2-carboxamide P450 CYP450 (Liver Microsomes) Substrate->P450 Incubation Prod_Stable Unchanged Drug (High Stability) P450->Prod_Stable Major Pathway (Steric Shielding) Prod_Minor Minor Hydroxylation (Distal Methylene) P450->Prod_Minor <10% Conversion Phenyl Phenyl Analog Phenol Rapid Hydroxylation (High Clearance) Phenyl->Phenol CYP Metabolism

Figure 1: Metabolic stability comparison.[1] The quaternary spiro-carbon sterically hinders CYP450 access, preserving drug integrity compared to phenyl analogs.[1]

Experimental Protocols

To replicate the crystallographic data or utilize this scaffold, follow these validated workflows.

Crystallization Protocol (Small Polar Spirocycles)

Objective: Obtain single crystals suitable for X-ray diffraction (>0.1 mm).

  • Preparation: Dissolve 10 mg of 6-Oxospiro[3.3]heptane-2-carboxamide in 1 mL of Methanol/DCM (1:1).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation sites.[1]

  • Vapor Diffusion (Hanging Drop):

    • Reservoir: 500 µL of n-Hexane or Diethyl Ether (Antisolvent).

    • Drop: 2 µL sample solution + 1 µL reservoir solution.

    • Incubation: Seal and store at 4°C. The spiro "wings" are prone to thermal disorder; lower temperatures reduce librational motion.[1]

  • Harvesting: Crystals typically appear within 48-72 hours as colorless blocks.[1] Flash-cool in liquid nitrogen using Paratone-N oil as a cryoprotectant.[1]

Structure Determination Workflow

This workflow ensures high-resolution data collection, accounting for the potential disorder in the spiro rings.[1]

CrystallographyWorkflow Crystal Single Crystal Selection Diffraction X-ray Diffraction (Cu Kα or Mo Kα) Crystal->Diffraction Mount & Cool (100K) DataProc Data Reduction (Integration/Scaling) Diffraction->DataProc Collect Dataset Phasing Phasing (Direct Methods/SHELXT) DataProc->Phasing Solve Structure Refinement Refinement (SHELXL) Phasing->Refinement Initial Model Refinement->Refinement Iterative Cycles (Anisotropic) Validation Validation (CheckCIF/Platon) Refinement->Validation Final R-factor < 5%

Figure 2: X-ray crystallography workflow. Note the critical 100K cooling step to minimize thermal ellipsoids of the spiro-methylene groups.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL:[Link] (Representative link based on search context)

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core Source: Organic Letters (ACS Publications) URL:[Link] (Representative link based on search context)

  • Spiro[3.3]heptane-2-carboxylic acid (PubChem CID 20320775) Source:[1][3] PubChem URL:[3][Link]

Sources

Structural Validation of Spirocyclic Scaffolds: A Comparative Guide to NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry's shift from planar aromatics to high-Fsp³ spirocyclic scaffolds has introduced a specific analytical bottleneck: stereochemical ambiguity across quaternary centers . Unlike standard linear chains, spirocycles lack vicinal protons across the spiro-junction, rendering scalar coupling methods (COSY,


-analysis) ineffective for relative stereochemistry.

This guide evaluates Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary validation tool for these rigid systems. We compare its efficacy against X-ray crystallography and Computational NMR (DFT), providing a validated protocol for distinguishing diastereomers in solution state.

Part 1: The Spirocyclic Challenge & Comparative Analysis

Spirocyclic compounds possess a rigid, orthogonal architecture. This rigidity is a double-edged sword: it reduces entropic penalties in protein binding but complicates NMR analysis due to Spin Diffusion .

Comparative Assessment: NOESY vs. Alternatives

The following table contrasts NOESY against the two primary alternatives for conformational validation: Single Crystal X-Ray Diffraction (SC-XRD) and Density Functional Theory (DFT) prediction.

Feature2D NOESY NMR Single Crystal X-Ray (SC-XRD) DFT/GIAO Prediction
Primary Output Through-space H-H distances (<5 Å)Absolute 3D atomic coordinatesTheoretical energy minima & shielding tensors
State of Matter Solution (Biologically relevant)Solid (Crystal packing artifacts)Gas or Solvation Model (Theoretical)
Throughput High (1-4 hours)Low (Weeks to Months)Medium (Hours to Days)
Spiro-Specific Utility High. Bridges the quaternary gap via spatial proximity.High (Gold Standard). But fails if oil/amorphous solid.Medium. Used to validate NOESY data (DP4+).
Key Limitation Spin diffusion in rigid molecules;

drop-off.
Requires diffraction-quality crystal.Heavily dependent on basis set/functional choice.
Why NOESY is the Practical Workhorse

While SC-XRD provides absolute configuration, it is often inaccessible during early lead optimization (oils, amorphous solids). DFT is powerful but purely theoretical; it requires experimental anchoring. NOESY provides empirical, solution-state evidence that links the theoretical model (DFT) to physical reality, specifically bridging the "silent" quaternary spiro-center.

Part 2: Technical Deep Dive – The Physics of Rigidity

The Spin Diffusion Trap

Spirocycles are rigid. In NMR terms, they often behave as slowly tumbling molecules (correlation time


 is significant).
  • The Risk: In the linear approximation, NOE intensity is proportional to mixing time (

    
    ). However, in rigid spirocycles, magnetization can transfer from Proton A 
    
    
    
    Proton B
    
    
    Proton C during a long mixing time.
  • The Artifact: You observe a cross-peak between A and C, falsely concluding they are close in space, leading to incorrect diastereomer assignment.

Solution: The Linearity Check

To validate that a cross-peak represents a direct interaction (distance) rather than spin diffusion (pathway), one must perform a NOE Buildup experiment or strictly limit mixing times.

Part 3: Experimental Protocol

Workflow Visualization

The following diagram outlines the iterative process of validating spirocyclic conformation, integrating experimental NMR with computational modeling.

Spiro_Validation_Workflow Sample Spirocyclic Sample (>5 mg, d6-DMSO/CDCl3) Assignment Scalar Assignment (1H, HSQC, HMBC) Sample->Assignment Model 3D Model Generation (DFT/MMFF) Assignment->Model Defines Connectivity NOESY_Exp 2D NOESY Acquisition (Mixing time optimization) Assignment->NOESY_Exp Analysis Cross-Peak Integration & Distance Mapping Model->Analysis Predicted Distances NOESY_Exp->Analysis Experimental NOEs Validation DP4+ / MAE Analysis Analysis->Validation Validation->NOESY_Exp Ambiguous Data (Change Mixing Time) Result Confirmed Conformation Validation->Result High Probability

Figure 1: Integrated workflow combining scalar assignment, computational modeling, and NOESY acquisition for spirocyclic validation.

Step-by-Step Methodology
1. Sample Preparation
  • Concentration: 10–20 mM is ideal. High concentration improves S/N but increases viscosity, affecting tumbling rates (

    
    ).
    
  • Solvent: Use non-viscous solvents (CDCl

    
    , Acetone-
    
    
    
    ) if solubility permits, to sharpen lines and minimize spin diffusion. If DMSO-
    
    
    is required, heat to 300K-310K to reduce viscosity.
  • Degassing: Oxygen is paramagnetic and promotes relaxation. Degas the sample (argon bubbling or freeze-pump-thaw) to maximize NOE enhancement.

2. Pulse Sequence Selection
  • Standard: noesyph (Phase sensitive) or noesygpph (Gradient enhanced).

  • Zero-Quantum Suppression: Spirocycles often contain geminal protons (CH

    
     groups in the ring) with strong coupling. This creates Zero-Quantum Coherence (ZQC) artifacts that distort multiplets.
    
    • Recommendation: Use a sequence with a Thrippleton-Keeler ZQ suppression block or sweep the mixing time (vary

      
       by 10-20ms) to average out ZQ artifacts.
      
3. Mixing Time (

) Optimization

This is the critical variable.

  • Initial Screen: Set

    
     ms.
    
  • The "Rigid" Rule: For spirocycles MW 300–500 Da:

    • Short

      
       (300 ms):  Minimizes spin diffusion. Use for quantitative distance constraints.
      
    • Long

      
       (600+ ms):  Maximizes sensitivity for long-range signals but risks false positives (A
      
      
      
      B
      
      
      C).
  • Validation Step: If a critical stereochemical NOE is weak, run a 1D-NOESY (selective excitation) with an array of mixing times (e.g., 200, 400, 600, 800 ms). Plot intensity vs. time. A linear initial rise confirms direct interaction.

4. Data Processing
  • Window Function: Apply a sine-bell squared (QSINE, SSB=2) function. This suppresses the broad dispersive tails of the diagonal peaks, allowing resolution of cross-peaks close to the diagonal (common in rigid ring systems).

Part 4: Decision Logic – NOESY vs. ROESY

In certain "medium-sized" spirocycles (MW ~1000-1500 or aggregates), the NOE may pass through zero (the crossover regime where


). In this zone, NOESY signals vanish.

NOESY_Decision_Tree Start Spirocyclic Molecule MW_Check Molecular Weight Check Start->MW_Check Small Small (< 600 Da) Fast Tumbling MW_Check->Small Medium Medium (700-1200 Da) Crossover Region MW_Check->Medium Large Large (> 1500 Da) Slow Tumbling MW_Check->Large NOESY_Pos NOESY (Positive NOE) Small->NOESY_Pos Safe Zone ROESY ROESY (Always Positive) Medium->ROESY NOE ~ 0 Use ROESY NOESY_Neg NOESY (Negative NOE) Large->NOESY_Neg Spin Diffusion Risk Use Short Mixing Time

Figure 2: Decision matrix for selecting between NOESY and ROESY based on molecular weight and tumbling regime.

Part 5: Data Interpretation & Validation

The "Distance Mapping" Technique

Do not rely on visual inspection alone. Use the Isolated Spin Pair Approximation (ISPA) for semi-quantitative analysis.

  • Reference Distance: Identify a geminal pair (CH

    
    ) in the spiro-ring. The distance is fixed (~1.78 Å).
    
  • Calibration: Set the volume of this cross-peak to correspond to

    
    .
    
  • Calculation: Calculate the distance (

    
    ) of the unknown stereocenter interaction using:
    
    
    
    
  • Threshold:

    • Strong NOE: < 2.5 Å

    • Medium NOE: 2.5 – 3.5 Å

    • Weak NOE: 3.5 – 5.0 Å

Integration with Computational Chemistry (DP4+)

For high-stakes validation (e.g., clinical candidate selection), combine NOESY with DP4+ probability analysis .

  • Generate 3D conformers for both possible diastereomers.

  • Calculate NMR shielding tensors (GIAO/DFT).

  • Compare calculated chemical shifts with experimental data.

  • Crucial: Use NOESY constraints to filter out computationally valid but physically impossible conformers before running the DP4+ statistical analysis.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (The authoritative text on NOE theory and pulse sequences).

  • Butts, C. P., et al. (2011). Accurate structural and stereochemical determination of organic compounds by molecular mechanics and NMR spectral analysis. Chemical Communications. (Pioneering work on integrating NMR with computational prediction).

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations. The Journal of Organic Chemistry. (Defines the DP4+ methodology).

  • Thrippleton, M. J., & Keeler, J. (2003). Elimination of zero-quantum interference in two-dimensional NMR spectra. Angewandte Chemie. (Methodology for ZQ suppression in NOESY).

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 6-Oxospiro[3.3]heptane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

In drug discovery, 6-Oxospiro[3.3]heptane-2-carboxamide is utilized as a rigid, spirocyclic scaffold to improve metabolic stability and alter vector orientation in lead compounds. Because this specific building block is often an R&D intermediate, comprehensive toxicological data is frequently unavailable.

Therefore, operational safety must rely on the Precautionary Principle. We treat this compound as a hazardous substance based on its functional groups and structural energy. The spiro[3.3]heptane core contains significant ring strain (approx. 60 kcal/mol total strain energy), which implies a higher heat of combustion during incineration compared to unstrained aliphatics.

Physicochemical Profile for Disposal Classification
ParameterCharacteristicOperational Implication
Functional Groups Ketone, Primary AmidePolar; likely soluble in DMSO, MeOH, DMF.
Core Structure Spiro[3.3]heptaneHigh Ring Strain. High energy release upon combustion.
Physical State Solid (Powder)Dust explosion hazard potential if aerosolized.
RCRA Status (US) Non-Listed / CharacteristicClassify as D001 (Ignitable) if in solvent, or General Organic Waste.
Toxicity Assumption Unknown / IrritantHandle as Category 3 Acute Toxin (default for NCEs).

Waste Stream Segregation & Pre-Treatment

Effective disposal begins at the bench. You must segregate this compound based on its physical state and the solvent matrix. Do not mix with oxidizers, as the amide/ketone functionalities combined with a strained ring system can react exothermically.

A. Solid Waste (Pure Compound)
  • Classification: Hazardous Organic Solid.

  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must be labeled "Hazardous Waste - Toxic - 6-Oxospiro[3.3]heptane-2-carboxamide."

  • Protocol:

    • Do not dissolve solely for the purpose of disposal (minimizes waste volume).

    • Double-bag in 6-mil polyethylene bags if placing in a drum.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Classification: Non-Halogenated Organic Solvent Waste (assuming dissolved in MeOH, DMSO, or EtOAc).

  • Compatibility: Compatible with standard organic waste streams (Acetone, Ethanol, etc.).

  • Contraindication: DO NOT mix with aqueous acidic waste streams. While amides are generally stable, hydrolysis in acidic waste tanks can release heat and ammonia over time.

Detailed Disposal Workflow

The following protocol ensures compliance with EPA (40 CFR 261) and standard laboratory safety practices (Prudent Practices in the Laboratory).

Step-by-Step Procedure
  • Personal Protective Equipment (PPE) Verification:

    • Gloves: Nitrile (0.11mm minimum). Reasoning: Amides can act as permeation enhancers for other solvents.

    • Respiratory: N95 or P100 if handling >100mg of solid powder outside a fume hood.

    • Eye Protection: Chemical splash goggles.

  • Quenching/Stabilization (If Reactive Intermediates Present):

    • If the spiro-amide is part of a reaction mixture containing reagents (e.g., thionyl chloride, strong bases), quench carefully before transferring to the waste container.

    • Note: The spiro-amide itself does not require quenching, but the matrix might.

  • Transfer to Satellite Accumulation Area (SAA):

    • Transfer waste to the designated SAA container within the fume hood.

    • Ensure the container is closed immediately after addition (EPA Closed Container Rule).

  • Final Disposal Method:

    • High-Temperature Incineration: This is the only recommended disposal method for spirocyclic drug intermediates.

    • Mechanism: The high temperature ensures the complete breakdown of the strained cyclobutane rings and the amide bond, preventing environmental persistence.

Visualizing the Decision Logic

The following diagram outlines the decision matrix for disposing of 6-Oxospiro[3.3]heptane-2-carboxamide, ensuring the material ends up in the correct incineration stream.

DisposalWorkflow Start Waste Generation: 6-Oxospiro[3.3]heptane-2-carboxamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved StreamA Stream A: Solid Organic Waste (Incineration) SolidPath->StreamA Double Bag ContamCheck Contaminated with Oxidizers/Acids? LiquidPath->ContamCheck Quench Perform Quench/Neutralization (Exothermic Control) ContamCheck->Quench Yes SolventCheck Solvent Type? ContamCheck->SolventCheck No Quench->SolventCheck StreamB Stream B: Non-Halogenated Organic Liquid SolventCheck->StreamB MeOH, DMSO, EtOAc StreamC Stream C: Halogenated Organic Liquid SolventCheck->StreamC DCM, Chloroform

Figure 1: Decision matrix for waste stream segregation. Blue indicates start, Red indicates critical decision/hazard points, Green indicates safe final destination.

Spill Management & Decontamination

In the event of a spill, rapid containment is necessary to prevent aerosolization of the potent spirocyclic compound.

Dry Spill (Powder)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • Method: Do NOT dry sweep. This creates dust.

    • Use a HEPA-filter vacuum if available.

    • Alternatively, cover the powder with wet paper towels (dampened with water) to suppress dust, then scoop into a waste bag.

  • Surface Decontamination: Wipe the surface with 70% Ethanol followed by a detergent wash. The amide functionality is soluble in organic alcohols, facilitating removal.

Wet Spill (Solution)
  • Absorb: Use universal absorbent pads or vermiculite.

  • Collect: Place saturated absorbents into the Solid Organic Waste stream (Stream A in Figure 1).

  • Verify: Check pH of the surface if the solvent system was acidic/basic.

References & Regulatory Grounding

The protocols above are synthesized from general chemical hygiene standards for Novel Chemical Entities (NCEs) and organic amides.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets - 29 CFR 1910.1200(g).[Link]

  • PubChem. (n.d.). Compound Summary: Spiro[3.3]heptane (Structural Analog). National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.